3-Cyclopentylaniline
Description
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Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-cyclopentylaniline |
InChI |
InChI=1S/C11H15N/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5,12H2 |
InChI Key |
GKOAOTLECSFQKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Cyclopentylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopentylaniline (CAS No: 94838-67-2), a substituted aniline (B41778) derivative with significant potential in organic synthesis, particularly as a building block for novel pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, provides inferred data based on structurally similar compounds, and outlines detailed experimental protocols for its synthesis and analysis. Furthermore, this guide explores the prospective applications of this compound in drug development by examining the biological activities of analogous structures.
Core Properties of this compound
This compound is an organic compound featuring a cyclopentyl group attached to the meta position of an aniline ring.[1] This substitution imparts specific steric and electronic characteristics that influence its reactivity and potential biological activity.
Chemical and Physical Data
Quantitative data for this compound is limited in publicly available literature. The following tables summarize its known properties and provide estimated values based on its structural analogs, 2-cyclopentylaniline, 4-cyclopentylaniline, and the parent compound, aniline.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source |
| CAS Number | 94838-67-2 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)N | [1] |
| InChI Key | GKOAOTLECSFQKC-UHFFFAOYSA-N | [1] |
Table 2: Estimated Physical Properties
| Property | This compound (Inferred) | 2-Cyclopentylaniline | 4-Cyclopentylaniline | Aniline |
| Boiling Point | >250 °C | Not Available | Not Available | 184 °C |
| Melting Point | Not Available | Not Available | Not Available | -6 °C |
| Density | Not Available | Not Available | Not Available | 1.022 g/cm³ |
| Water Solubility | Low | Not Available | Not Available | 3.6 g/100 mL at 20 °C |
| XLogP3 | 3.2 | 3.2 | 3.2 | 0.9 |
Synthesis and Purification
The synthesis of this compound can be approached through methods analogous to the synthesis of other substituted anilines. A common strategy involves the reduction of a corresponding nitroaromatic compound.
Synthetic Pathway Overview
A plausible synthetic route to this compound is a two-step process starting from 1-cyclopentyl-3-nitrobenzene.
Experimental Protocol: Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar aniline derivatives.
Materials:
-
1-cyclopentyl-3-nitrobenzene
-
Tin (Sn) granules or Palladium on Carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reduction of the Nitro Group:
-
Using Sn/HCl: In a round-bottom flask, suspend 1-cyclopentyl-3-nitrobenzene in ethanol (B145695). Add an excess of tin granules, followed by the slow addition of concentrated hydrochloric acid while stirring. The reaction is exothermic and should be cooled in an ice bath. After the initial reaction subsides, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Using Catalytic Hydrogenation: Dissolve 1-cyclopentyl-3-nitrobenzene in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Place the mixture in a hydrogenation apparatus and apply hydrogen gas (typically at 50 psi). Shake or stir the mixture at room temperature until hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
For Sn/HCl reduction: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10) to precipitate tin salts and liberate the free amine.
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
-
Extraction and Purification:
-
Extract the aqueous solution (from the Sn/HCl work-up) or the filtrate (from hydrogenation) with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Analytical Characterization
The purity and identity of synthesized this compound can be confirmed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Table 3: Representative HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient elution) |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Spectroscopic Data
While specific spectra for this compound are not widely published, the following tables provide expected characteristic features based on the analysis of aniline and its derivatives.
Table 4: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | 6.5 - 7.2 | Aromatic protons, complex splitting pattern |
| 3.5 - 4.0 | -NH₂ protons, broad singlet | |
| 1.5 - 2.1 | Cyclopentyl protons | |
| ¹³C NMR | 140 - 150 | C-NH₂ aromatic carbon |
| 110 - 130 | Other aromatic carbons | |
| 25 - 45 | Cyclopentyl carbons |
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 161 | Molecular ion [M]⁺ |
| 160 | [M-H]⁺ |
| 132 | Loss of C₂H₅ |
| 104 | Loss of cyclopentyl group |
Table 6: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3500 | N-H stretching (symmetric and asymmetric) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2800 - 3000 | Aliphatic C-H stretching |
| 1600 - 1620 | N-H bending and C=C aromatic ring stretching |
| 1250 - 1350 | C-N stretching |
Applications in Drug Development
Aniline and its derivatives are crucial scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[2] The introduction of a cyclopentyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and safety profile.
Potential Therapeutic Areas
While this compound itself is not an active pharmaceutical ingredient, its derivatives have potential applications in several therapeutic areas, including:
-
Anticancer Agents: The aniline scaffold is present in numerous kinase inhibitors. The cyclopentyl group could be explored for its potential to enhance binding affinity and selectivity to the target kinase.
-
Local Anesthetics: Derivatives of ortho- and meta-substituted anilines have shown promise as local anesthetic agents.[3]
-
Antimicrobial and Antifungal Agents: Substituted anilines are known to exhibit antimicrobial and antifungal properties.
Drug Discovery Workflow
The integration of this compound into a drug discovery program would follow a standard workflow.
Safety and Handling
Conclusion
This compound is a valuable chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, analysis, and potential applications by drawing on data from its structural analogs. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of 3-Cyclopentylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-cyclopentylaniline, a valuable building block in medicinal chemistry and drug development. The focus of this document is to furnish researchers with detailed experimental protocols and comparative data to facilitate the efficient synthesis of this compound.
Introduction
This compound is an aromatic amine that incorporates a cyclopentyl moiety, a feature often associated with enhanced metabolic stability and favorable pharmacokinetic properties in drug candidates. Its synthesis is of significant interest for the generation of novel molecular entities. This guide will explore the most viable and well-documented synthetic strategies, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategies and Starting Materials
Several synthetic pathways can be envisioned for the preparation of this compound. The most prominent and practical approaches are summarized below:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the coupling of an aryl halide (3-bromoaniline) with an organoboron reagent (cyclopentylboronic acid). This route is often favored due to its mild reaction conditions and high functional group tolerance.[1][2][3][4]
-
Reduction of 3-Cyclopentylnitrobenzene: This two-step approach involves the initial synthesis of 3-cyclopentylnitrobenzene, followed by the reduction of the nitro group to the corresponding amine. While potentially effective, this route requires an additional synthetic step.
-
Reductive Amination: The reaction of 3-cyclopentylbenzaldehyde (B2604356) with an ammonia (B1221849) source in the presence of a reducing agent is another possible route. However, controlling the reaction to favor the primary amine can be challenging.
-
Friedel-Crafts Alkylation: The direct alkylation of aniline (B41778) with a cyclopentylating agent is generally not recommended. The amino group of aniline can form a complex with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.
Among these, the Suzuki-Miyaura cross-coupling stands out as the most direct and well-documented method for the synthesis of this compound.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents | Typical Yield | Notes |
| Suzuki-Miyaura Coupling | 3-Bromoaniline (B18343) | Cyclopentylboronic Acid | Palladium Catalyst, Base | Good to Excellent | Mild conditions, high functional group tolerance. The preferred method. |
| Nitrobenzene Reduction | 3-Cyclopentylnitrobenzene | - | Reducing Agent (e.g., SnCl2, H2/Pd) | High | Two-step synthesis required. |
| Reductive Amination | 3-Cyclopentylbenzaldehyde | Ammonia Source | Reducing Agent (e.g., NaBH3CN) | Moderate to Good | Potential for over-alkylation to secondary and tertiary amines. |
| Friedel-Crafts Alkylation | Aniline | Cyclopentyl Bromide | Lewis Acid (e.g., AlCl3) | Low to Poor | Catalyst deactivation and potential for polysubstitution. |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for the coupling of substituted bromoanilines.[5]
Synthesis of this compound via Suzuki-Miyaura Coupling
Reaction Scheme:
Materials and Reagents:
-
3-Bromoaniline
-
Cyclopentylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl Acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq), cyclopentylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 3-bromoaniline).
-
Reaction: Stir the reaction mixture vigorously at 80-90 °C under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting the optimal synthetic route to this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
3-Cyclopentylaniline chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of 3-Cyclopentylaniline, a substituted aniline (B41778) of interest in organic synthesis and medicinal chemistry. This document outlines its chemical identity, key physicochemical properties, and foundational information relevant to its application in research and development.
Chemical Structure and IUPAC Name
This compound is an aromatic amine characterized by a cyclopentyl group attached to the meta-position of an aniline ring.
Chemical Structure:
IUPAC Name: this compound[1]
Physicochemical and Spectroscopic Data
Limited experimental data for this compound is available in the public domain. The following table summarizes key computed and inferred properties.
| Property | Value | Source |
| Molecular Formula | C11H15N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| CAS Number | 94838-67-2 | [1] |
| Boiling Point | >250 °C (inferred) | [2] |
| Solubility | Low in water, high in organic solvents (inferred) | [2] |
| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)N | [1] |
| InChI Key | GKOAOTLECSFQKC-UHFFFAOYSA-N | [1] |
Synthesis
Logical Workflow for a Potential Synthesis
The following diagram illustrates a logical workflow for a potential two-step synthesis of this compound from 3-nitroaniline. This proposed pathway is based on standard, well-documented organic reactions.
References
Spectroscopic Data of 3-Cyclopentylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclopentylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound based on established principles of spectroscopy and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | t | 1H | Ar-H |
| ~6.6-6.7 | m | 3H | Ar-H |
| ~3.6 (broad s) | s | 2H | -NH₂ |
| ~2.9 | p | 1H | -CH- (cyclopentyl) |
| ~1.5-1.9 | m | 8H | -CH₂- (cyclopentyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~147.0 | C-NH₂ |
| ~145.8 | C-cyclopentyl |
| ~129.5 | Ar-CH |
| ~118.9 | Ar-CH |
| ~115.8 | Ar-CH |
| ~113.1 | Ar-CH |
| ~46.5 | -CH- (cyclopentyl) |
| ~34.5 | -CH₂- (cyclopentyl) |
| ~25.5 | -CH₂- (cyclopentyl) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) and Aromatic C=C stretch |
| 1500-1400 | Medium to Strong | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 850-750 | Strong | Aromatic C-H out-of-plane bend (meta-disubstituted) |
MS (Mass Spectrometry) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 161 | 100 | [M]⁺ (Molecular Ion) |
| 132 | High | [M - C₂H₅]⁺ |
| 118 | Moderate | [M - C₃H₇]⁺ |
| 106 | High | [C₆H₅NHCH₂]⁺ |
| 93 | Moderate | [C₆H₅NH₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Actual parameters may vary depending on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Place the sample in the IR spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Processing: Identify and label the significant absorption bands in the spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
solubility and stability of 3-Cyclopentylaniline
An in-depth technical guide on the for researchers, scientists, and drug development professionals. This document provides inferred data based on structurally similar compounds, detailed experimental protocols for empirical determination, and workflow visualizations to guide laboratory practices.
Introduction to 3-Cyclopentylaniline
This compound is an aromatic amine characterized by a cyclopentyl group attached to the aniline (B41778) ring at the meta-position. Its chemical structure, combining a hydrophobic cyclopentyl moiety and a polar amino group, dictates its physicochemical properties, including solubility and stability. These characteristics are critical for its application in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific experimental data for this compound, this guide provides an overview based on the known properties of analogous compounds like aniline and other substituted anilines.
Solubility Profile of this compound
The solubility of a compound is a fundamental property that influences its handling, formulation, and bioavailability. Based on its structure, this compound is expected to have low solubility in water and higher solubility in organic solvents.[1] The presence of the large, nonpolar cyclopentyl group dominates the molecule's character, making it lipophilic. However, the amino group can participate in hydrogen bonding, allowing for some interaction with polar solvents.
Table 1: Inferred Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Low | The large hydrophobic cyclopentyl group limits solubility despite the amino group's ability to form hydrogen bonds. |
| Methanol, Ethanol | High | The alkyl chain of the alcohols can interact with the cyclopentyl group, while the hydroxyl group can hydrogen bond with the amine. | |
| Polar Aprotic | Acetone, DMSO | High | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the amine group. |
| Dichloromethane | High | The compound's overall nonpolar character suggests good solubility in this moderately polar solvent. | |
| Nonpolar | Hexane, Toluene | High | The nonpolar cyclopentyl group and benzene (B151609) ring will have favorable van der Waals interactions with nonpolar solvents. |
Note: The data in this table are inferred based on the principles of chemical structure and analogy to similar molecules. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of a solid organic compound like this compound is the gravimetric method.[2][3][4]
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringes and 0.45 µm syringe filters
-
Pre-weighed evaporation dishes or watch glasses
-
Oven or vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Record the total weight of the dish with the solution.
-
Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
Data Analysis
The solubility can be calculated using the following formulas:
-
Mass of solute (m_solute): (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Visualization of Solubility Determination Workflow
Stability Profile of this compound
The stability of this compound is a critical parameter, especially for its storage and use in multi-step syntheses. Aromatic amines are generally susceptible to oxidation and photodegradation.
Table 2: Inferred Stability Profile of this compound
| Stress Condition | Expected Stability | Likely Degradation Products/Observations |
| Thermal | Moderately Stable | Decomposition is expected at elevated temperatures (above 190°C), potentially leading to polymerization or fragmentation. |
| Oxidative | Low | Susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored impurities (e.g., nitroso, nitro compounds, and polymeric materials).[5] |
| Photolytic | Low | Exposure to UV light can lead to degradation, with the rate potentially accelerated in the presence of photosensitizers. |
| Hydrolytic (pH) | High | Generally resistant to hydrolysis across a wide pH range.[6] However, the amine can be protonated under acidic conditions, which may affect its reactivity. |
Note: This profile is inferred from the known behavior of aniline and its derivatives. Empirical testing is necessary to confirm the stability of this compound.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish degradation pathways.[7]
Materials and Equipment
-
This compound
-
Reagents for stress conditions: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Solvents for sample preparation (e.g., acetonitrile, methanol)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber with controlled light and UV exposure
-
Analytical instrumentation (e.g., HPLC with UV or MS detector)
General Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C for 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60°C for 24 hours). Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C for 48 hours). Dissolve a sample for analysis.
-
Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.
-
Visualization of Forced Degradation Workflow
Conclusion
While specific quantitative data for the are not widely published, its properties can be reasonably inferred from its chemical structure and comparison with analogous compounds. It is anticipated to be soluble in organic solvents and have low aqueous solubility. Its stability is likely compromised by exposure to heat, light, and oxidizing conditions. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these crucial parameters, enabling researchers and drug development professionals to effectively utilize this compound in their work.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. veeprho.com [veeprho.com]
The Obscure Genesis of 3-Cyclopentylaniline: A Technical Retrospective
For Immediate Release
While the annals of chemical literature extensively document the discovery of many foundational molecules, the history of 3-Cyclopentylaniline remains surprisingly elusive. Despite its utility as a building block in contemporary pharmaceutical and materials science research, a seminal publication heralding its initial synthesis and characterization is not readily identifiable. This technical guide delves into the probable historical methods for its creation, details its known properties, and provides a logical framework for its synthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a primary aromatic amine characterized by a cyclopentyl group at the meta-position of the aniline (B41778) ring. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. While its modern applications are emerging, its historical origins are not well-documented, suggesting it was likely first synthesized as an intermediate in a broader synthetic investigation rather than being the primary target of a specific study.
Historical Synthesis: A Probable Pathway
Based on the established synthetic methodologies for aniline derivatives prevalent in the early to mid-20th century, the first synthesis of this compound most likely involved a multi-step sequence starting from readily available aromatic precursors. A plausible historical route would have been the Friedel-Crafts acylation of benzene (B151609) followed by a series of classical transformations.
Hypothetical Historical Synthesis Workflow
Caption: A plausible historical synthesis route to this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the likely historical synthesis of this compound.
Friedel-Crafts Acylation of Benzene
Objective: To synthesize phenyl cyclopentyl ketone.
Methodology:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (5 vol), cyclopentanecarbonyl chloride (1.0 eq) is added dropwise at 0-5 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude phenyl cyclopentyl ketone is purified by vacuum distillation.
Nitration of Phenyl Cyclopentyl Ketone
Objective: To synthesize 3-nitro-phenyl cyclopentyl ketone.
Methodology:
-
Phenyl cyclopentyl ketone (1.0 eq) is added portion-wise to a stirred mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (3 vol) at 0 °C.
-
The reaction mixture is stirred at 0-10 °C for 2 hours.
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water until the washings are neutral and then recrystallized from ethanol (B145695) to afford 3-nitro-phenyl cyclopentyl ketone.
Clemmensen Reduction of the Ketone
Objective: To synthesize 1-cyclopentyl-3-nitrobenzene.
Methodology:
-
Amalgamated zinc is prepared by treating zinc granules with a 5% mercuric chloride solution, followed by washing with water.
-
A mixture of 3-nitro-phenyl cyclopentyl ketone (1.0 eq), amalgamated zinc (4 eq), concentrated hydrochloric acid (10 vol), and toluene (B28343) (5 vol) is refluxed for 24 hours.
-
Additional portions of hydrochloric acid are added periodically during the reflux.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the product, 1-cyclopentyl-3-nitrobenzene, is purified by column chromatography.
Reduction of the Nitro Group
Objective: To synthesize this compound.
Methodology:
-
To a stirred mixture of 1-cyclopentyl-3-nitrobenzene (1.0 eq) and granular tin (3 eq) in ethanol, concentrated hydrochloric acid (5 vol) is added dropwise.
-
The reaction mixture is heated at reflux for 4 hours.
-
The mixture is then cooled and made strongly basic with a 40% sodium hydroxide (B78521) solution.
-
The resulting mixture is extracted with diethyl ether.
-
The combined ether extracts are washed with brine and dried over anhydrous potassium carbonate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Physicochemical Data
While historical data is scarce, modern analytical techniques have allowed for the thorough characterization of this compound.
| Property | Value |
| CAS Number | 94838-67-2 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 265.5 °C at 760 mmHg (Predicted) |
| Density | 0.985 g/cm³ (Predicted) |
| Refractive Index | 1.558 (Predicted) |
| pKa | 4.85 (Predicted) |
Modern Synthetic Approaches
Contemporary methods for the synthesis of this compound and its derivatives often employ more efficient and selective catalytic systems.
Modern Synthesis Workflow Example
Caption: A modern approach to synthesizing cyclopentyl anilines.
Conclusion
The precise historical discovery of this compound may be lost to the annals of chemical literature, likely overshadowed by the broader research goals of its time. However, by examining the established synthetic organic chemistry of the era, we can construct a logical and plausible pathway to its first synthesis. Today, with the advent of modern analytical and synthetic techniques, this compound is a well-characterized compound with growing importance. This guide provides a comprehensive overview for researchers, bridging the gap between its probable historical origins and its contemporary applications.
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclopentylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Cyclopentylaniline (CAS No: 94838-67-2). Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed, standardized experimental protocols for the determination of its key physicochemical properties. Inferred data, based on the well-understood chemistry of analogous substituted anilines, is presented to offer researchers a foundational understanding. This guide is designed to be an essential resource for scientists and professionals in drug development and chemical synthesis, enabling them to systematically characterize this compound for their research needs.
Introduction
This compound is a substituted aniline (B41778) derivative featuring a cyclopentyl group at the meta-position of the aniline ring.[1] As a primary aromatic amine, its chemical behavior is dictated by the interplay between the electron-donating amino group and the steric and electronic effects of the cyclopentyl substituent.[1] This unique structure makes it a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development, including reaction optimization, purification, formulation, and the assessment of its biological activity.
This guide presents a structured approach to characterizing this compound, providing both inferred properties and detailed methodologies for their experimental determination.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented, its properties can be inferred from structurally related compounds such as aniline and cyclopentylamine. The following tables summarize these inferred properties alongside the known values for its analogs to provide a comparative context.
Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 94838-67-2 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)N |
| InChI Key | GKOAOTLECSFQKC-UHFFFAOYSA-N |
Source:[1]
Physical Properties (Inferred and Comparative)
Primary and secondary amines exhibit higher boiling points than alkanes of similar molecular weight due to their ability to form intermolecular hydrogen bonds. However, their boiling points are generally lower than those of corresponding alcohols because the N-H bond is less polar than the O-H bond.[2][3][4][5][6] The solubility of lower molecular weight amines in water is significant due to hydrogen bonding with water molecules.[3][5] As the hydrocarbon portion of the molecule increases in size, water solubility tends to decrease.[3][5]
| Property | This compound (Inferred) | Aniline (for comparison) | Cyclopentylamine (for comparison) |
| Melting Point (°C) | Data not available | -6 | Data not available |
| Boiling Point (°C) | >250 | 184 | 106-108 |
| Density (g/mL) | Data not available | 1.022 | Data not available |
| Solubility in Water | Low | Slightly soluble | Miscible |
| Solubility in Organic Solvents | High | Soluble in alcohol, ether, benzene | Miscible with organics |
Sources:[1]
Chemical Properties (Inferred)
| Property | Value |
| pKa (of conjugate acid) | Data not available (Expected to be slightly higher than aniline due to the electron-donating nature of the cyclopentyl group) |
| Reactivity | Moderate electrophilic substitution; the amino group is a strong activating, ortho-, para-director, though the meta-substituent will also influence the position of substitution.[7] |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[8][9]
Methodology: Capillary Method
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[10]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the capillary into the sample and then tapping the sealed end on a hard surface to compact the material.[11]
-
Measurement:
-
Place the loaded capillary tube into a calibrated melting point apparatus.[8]
-
If the approximate melting point is unknown, perform a rapid initial determination by heating at a fast rate.[8][12]
-
Allow the apparatus to cool, then perform a second, more careful determination with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[12]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
-
-
Reporting: Report the determined melting point as a range.
Determination of Boiling Point
Due to the high inferred boiling point of this compound, standard atmospheric distillation may not be suitable and could lead to decomposition. Vacuum distillation is the recommended method for determining the boiling point of high-boiling liquids.
Methodology: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using appropriate glassware. Ensure all joints are properly sealed.
-
Sample Preparation: Place a small volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.
-
Measurement:
-
Gradually reduce the pressure in the system to the desired level using a vacuum pump and monitor with a manometer.
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, as well as the corresponding pressure.
-
-
Reporting: Report the boiling point and the pressure at which it was measured. A nomograph can be used to estimate the boiling point at atmospheric pressure.
Determination of Solubility
Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, and formulation.[13]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol (B145695), methanol (B129727), acetone, dichloromethane, toluene).[13][14]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][14]
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow any undissolved solid to settle. Centrifugation can be used to facilitate phase separation.[14]
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[13][14]
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]
-
-
Reporting: Calculate and report the solubility in each solvent in units such as mg/mL or mol/L.
Determination of pKa
The pKa of the conjugate acid of this compound is a measure of its basicity. Potentiometric titration is a common and accurate method for its determination.[15][16]
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.[16][17]
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is equal to the pH at the half-equivalence point.
-
-
Reporting: Report the experimentally determined pKa value.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the cyclopentyl and substituted aniline moieties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[18]
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Data Acquisition: Obtain the FT-IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Data Interpretation: Identify the characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), C=C ring stretching (around 1450-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).[19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and semi-volatile compounds like aniline derivatives.[20]
Methodology: GC-MS
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to improve chromatographic behavior for some aniline compounds.[20]
-
Data Acquisition: Inject the sample into a GC-MS system. The gas chromatograph will separate the compound from any impurities, and the mass spectrometer will generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (161.24 m/z). Analyze the fragmentation pattern to further confirm the structure.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the amino group attached to the aromatic ring.
-
Basicity: The lone pair of electrons on the nitrogen atom makes the amino group basic. The cyclopentyl group, being an electron-donating group, is expected to slightly increase the electron density on the nitrogen, making this compound slightly more basic than aniline.
-
Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[7] Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur readily at the positions ortho and para to the amino group. The presence of the cyclopentyl group at the meta position will sterically and electronically influence the regioselectivity of these substitutions.
-
Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is a versatile synthon for introducing a wide range of functional groups onto the aromatic ring.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the caution appropriate for aromatic amines. Aromatic amines are generally toxic and can be absorbed through the skin.[2][6] The safety data for the related compound, cyclopentylamine, indicates that it can be flammable, toxic if swallowed or inhaled, and can cause severe skin burns and eye damage.[21][22]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive characterization of a novel chemical compound like this compound.
Caption: General workflow for the characterization of this compound.
Conclusion
This technical guide serves as a foundational resource for researchers and scientists working with this compound. While specific, experimentally determined quantitative data for this compound remains limited in the public domain, this guide provides a robust framework for its systematic characterization. By following the detailed experimental protocols for determining its physical and chemical properties, researchers can generate the necessary data to confidently and effectively utilize this compound in their synthetic and drug discovery endeavors. The inferred properties and discussion on reactivity, based on established chemical principles of substituted anilines, offer valuable initial insights for experimental design.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. neeraj.anandclasses.co.in [neeraj.anandclasses.co.in]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. canbipharm.com [canbipharm.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
3-Cyclopentylaniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 3-Cyclopentylaniline, a key building block in organic synthesis for the development of novel pharmaceutical and agrochemical compounds.
Core Molecular Data
This compound, with the CAS number 94838-67-2, is a substituted aniline (B41778) derivative. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)N | |
| InChI Key | GKOAOTLECSFQKC-UHFFFAOYSA-N |
Synthesis Protocols
The synthesis of this compound can be achieved through various established methodologies in organic chemistry. A common and effective approach is the catalytic hydrogenation of the corresponding nitro compound, 1-cyclopentyl-3-nitrobenzene. This method offers high yields and selectivity.
Experimental Protocol: Catalytic Hydrogenation of 1-Cyclopentyl-3-nitrobenzene
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.
Materials and Equipment:
-
1-cyclopentyl-3-nitrobenzene
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (or other suitable solvent like methanol (B129727) or ethyl acetate)
-
Hydrogen gas source
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a high-pressure reaction vessel, dissolve 1-cyclopentyl-3-nitrobenzene in a suitable solvent such as ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation if necessary.
A logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A schematic overview of the synthesis of this compound.
Analytical Protocols
The purity and identity of synthesized this compound can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of this compound. A general reverse-phase HPLC method is outlined below.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Gradient | Start with a suitable ratio (e.g., 30% Acetonitrile) and ramp up to a higher concentration (e.g., 90%) over a set time. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
General ¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Expected Signals:
-
Aromatic protons will appear in the range of δ 6.5-7.5 ppm.
-
The amine (-NH₂) protons will appear as a broad singlet.
-
The methine proton of the cyclopentyl group attached to the aromatic ring will be a multiplet.
-
The methylene (B1212753) protons of the cyclopentyl group will appear as multiplets in the aliphatic region (δ 1.5-2.5 ppm).
-
The logical relationship between the compound and its analytical verification methods is illustrated below.
Caption: The relationship between this compound and its analytical validation.
References
3-Cyclopentylaniline: A Scoping Review and Future Research Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopentylaniline emerges as a molecule of interest within the broader class of substituted anilines, a scaffold prevalent in numerous clinically significant therapeutic agents. While direct research on this specific isomer is limited, its structural components—a reactive aniline (B41778) ring and a lipophilic cyclopentyl group—suggest a high potential for biological activity. This technical guide provides a comprehensive overview of potential research avenues for this compound, drawing upon established knowledge of related aniline and cyclopentylamine (B150401) derivatives. We present detailed, adaptable experimental protocols for its synthesis and biological evaluation, alongside a discussion of promising therapeutic targets. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological potential of this compound.
Introduction
Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of a wide array of pharmaceuticals, from pioneering sulfa drugs to modern targeted cancer therapies.[1] The versatility of the aniline scaffold allows for synthetic modifications that can modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a cyclopentyl group at the meta-position of the aniline ring, as in this compound, is anticipated to enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets of biological targets.
Despite the prevalence of aniline and cyclopentylamine moieties in drug discovery, this compound (CAS: 94838-67-2) remains a largely unexplored chemical entity.[2] This guide synthesizes the available information on structurally related compounds to propose a strategic framework for the investigation of this compound's therapeutic potential.
Chemical Properties and Synthesis
Physicochemical Properties (Inferred)
Limited experimental data is available for this compound. However, its properties can be inferred from its constituent parts and related molecules.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₅N | Based on structure. |
| Molecular Weight | 161.24 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Colorless to yellow liquid | Typical for many aniline derivatives. |
| Lipophilicity (LogP) | Moderately high | The cyclopentyl group increases lipophilicity compared to aniline. |
| Basicity (pKa) | Lower than aliphatic amines | The lone pair on the nitrogen is delocalized into the aromatic ring, reducing basicity. |
Proposed Synthetic Routes
2.2.1. Reductive Amination of 3-Cyclopentylnitrobenzene
This is a common and effective method for the preparation of anilines.
-
Step 1: Nitration of Cyclopentylbenzene (B1606350). Cyclopentylbenzene is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the para and ortho positions, with a smaller amount at the meta position. Isomers would need to be separated.
-
Step 2: Reduction of the Nitro Group. The nitro group of 3-cyclopentylnitrobenzene is then reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst).
2.2.2. Cross-Coupling Reaction
A more modern approach would involve a metal-catalyzed cross-coupling reaction.
-
Buchwald-Hartwig Amination: This reaction would couple 3-bromocyclopentylbenzene with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection, in the presence of a palladium catalyst and a suitable ligand.
Potential Therapeutic Areas and Biological Targets
Based on the known activities of aniline and cyclopentylamine derivatives, several therapeutic areas present promising starting points for the investigation of this compound.
Oncology
Aniline derivatives are well-established as kinase inhibitors.[1] The cyclopentyl group could potentially occupy hydrophobic pockets in the ATP-binding site of various kinases.
-
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[1]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Crucial for angiogenesis, a hallmark of cancer.[1]
-
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway components: A central signaling cascade in cell growth and survival.[1]
-
Inflammation and Immunology
Cyclopentylamine derivatives have been investigated as antagonists for chemokine receptors, which are involved in inflammatory responses.[3]
-
Potential Target:
-
Chemokine Receptor 2 (CCR2): Implicated in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[3]
-
Central Nervous System (CNS) Disorders
The lipophilic nature of this compound may facilitate its entry into the central nervous system, making it a candidate for targeting CNS receptors.
-
Potential Targets:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a wide range of neurological processes. Allosteric modulation of GPCRs is an emerging area of drug discovery.
-
Proposed Experimental Protocols
The following protocols are generalized and should be optimized for the specific investigation of this compound.
Synthesis and Characterization
Protocol 4.1.1: Synthesis of this compound via Reductive Amination (Proposed)
-
Nitration of Cyclopentylbenzene:
-
To a stirred solution of cyclopentylbenzene (1 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the mixture onto ice and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separate the isomers using column chromatography.
-
-
Reduction of 3-Cyclopentylnitrobenzene:
-
Dissolve 3-cyclopentylnitrobenzene (1 eq) in ethanol (B145695) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify by column chromatography or distillation under reduced pressure.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Biological Evaluation
Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [4]
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the diluted compound, the target kinase (e.g., EGFR, VEGFR-2), and its specific substrate.
-
Initiation: Start the reaction by adding ATP at a concentration near the Km for the specific kinase. Incubate at 30°C for 60 minutes.
-
Termination and Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Protocol 4.2.2: GPCR Radioligand Binding Assay [5]
This competitive binding assay measures the ability of this compound to displace a known radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, add a binding buffer, a fixed concentration of a suitable radioligand, serial dilutions of this compound, and the cell membrane preparation.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.
Protocol 4.2.3: MTT Assay for Cytotoxicity [1]
This colorimetric assay assesses the effect of the compound on cell viability.
-
Cell Seeding: Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Data Presentation
All quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Hypothetical Kinase Inhibition Data for this compound
| Kinase Target | Assay Type | IC₅₀ (nM) |
| EGFR | ADP-Glo™ | Data to be determined |
| VEGFR-2 | ADP-Glo™ | Data to be determined |
| PI3Kα | ADP-Glo™ | Data to be determined |
Table 2: Hypothetical GPCR Binding Affinity for this compound
| Receptor Target | Radioligand | Kᵢ (nM) |
| CCR2 | [¹²⁵I]-CCL2 | Data to be determined |
| A₁ Adenosine R | [³H]-DPCPX | Data to be determined |
Table 3: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-small cell lung | Data to be determined |
| MCF-7 | Breast | Data to be determined |
| PC-3 | Prostate | Data to be determined |
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams that can be generated using Graphviz (DOT language) to support the research on this compound.
Signaling Pathways
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.
Experimental Workflows
Caption: General workflow for the discovery and development of this compound derivatives.
Conclusion
While this compound is currently an understudied molecule, its structural features suggest significant potential for biological activity. This technical guide provides a roadmap for its systematic investigation, from proposed synthetic routes to detailed protocols for biological evaluation against key therapeutic targets in oncology, inflammation, and CNS disorders. The provided frameworks for data presentation and visualization are intended to facilitate a rigorous and well-documented research program. It is our hope that this guide will serve as a valuable resource for researchers, catalyzing the exploration of this compound and its potential contribution to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Structure-kinetic relationships--an overlooked parameter in hit-to-lead optimization: a case of cyclopentylamines as chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 3-Cyclopentylaniline
Disclaimer: Limited direct safety and toxicological data is available for 3-Cyclopentylaniline. The following guide is based on information for structurally similar compounds, including cyclopentylamine (B150401) and other substituted anilines. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.
Introduction
This compound (CAS No. 94838-67-2) is a substituted aniline (B41778) derivative with a cyclopentyl group at the meta-position of the benzene (B151609) ring.[1] As a primary aromatic amine, its chemical properties are influenced by both the aniline moiety and the cyclopentyl substituent.[1] This guide provides a comprehensive overview of the known and inferred safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
Specific experimental data for this compound is sparse. The table below includes data for this compound where available, supplemented by data from structurally related compounds to provide an estimated profile.
| Property | This compound | Cyclopentylamine | N-Cyclopentylaniline | Aniline |
| Molecular Formula | C11H15N[1] | C5H11N | C11H15N[2] | C6H7N |
| Molecular Weight | 161.24 g/mol [1][2] | 85.15 g/mol | 161.24 g/mol [2] | 93.13 g/mol |
| Boiling Point | No Data Available | 106 - 108 °C | No Data Available | 184.1 °C |
| Melting Point | No Data Available | -50 °C[3] | No Data Available | -6 °C |
| Flash Point | No Data Available | No Data Available | Combustible liquid[2] | 70 °C |
| Density | No Data Available | 0.863 g/cm3 at 25 °C | No Data Available | 1.022 g/cm3 |
| Vapor Pressure | No Data Available | 26.72 hPa at 20 °C | No Data Available | 0.6 hPa at 20 °C |
| log Pow | No Data Available | 0.83 at 20 °C | No Data Available | 0.9 |
Toxicological Information
No specific toxicity data for this compound was found. The hazard classification for N-Cyclopentylaniline and 4-Cyclopentylaniline, along with related chloroanilines, suggests that this compound should be handled as a hazardous substance. Aniline and its derivatives are known to be hematotoxic, with the potential to cause methemoglobinemia.[4]
| Hazard | N-Cyclopentylaniline[2] | 4-Cyclopentylaniline[5] | Cyclopentylamine |
| Acute Toxicity (Oral) | Toxic if swallowed | Harmful if swallowed | Fatal if swallowed |
| Acute Toxicity (Dermal) | Toxic in contact with skin | No Data Available | No Data Available |
| Acute Toxicity (Inhalation) | Toxic if inhaled | No Data Available | Toxic if inhaled |
| Skin Corrosion/Irritation | No Data Available | Causes skin irritation | Causes severe skin burns |
| Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation | Causes serious eye damage |
| Respiratory/Skin Sensitization | No Data Available | May cause respiratory irritation | May cause an allergic skin reaction |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | No Data Available | No Data Available |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects | No Data Available | Harmful to aquatic life with long lasting effects |
Hazard Identification and GHS Classification
Based on available data for analogous compounds, this compound should be treated as a hazardous chemical. The following GHS pictograms are likely to be relevant:
-
Health Hazard
-
Irritant
-
Acute Toxicity (Fatal or Toxic)
-
Environmental Hazard
Signal Word: Danger
Potential Hazard Statements:
-
H301: Toxic if swallowed.[2]
-
H311: Toxic in contact with skin.[2]
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.[2]
-
H331: Toxic if inhaled.[2]
-
H335: May cause respiratory irritation.[5]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
-
H412: Harmful to aquatic life with long lasting effects.[2]
Experimental Protocols: Safe Handling Workflow
Given the limited specific safety data, a stringent and cautious workflow is mandatory when handling this compound.
Caption: Workflow for safely handling research chemicals with limited data.
First-Aid Measures
In case of exposure, follow these guidelines and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Reactivity and Stability
-
Reactivity: As an amine, this compound is expected to be a weak base. It can react exothermically with acids. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7]
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Caption: Potential hazardous reactions and decomposition pathways.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flame.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3] Waste material must be disposed of in accordance with national and local regulations.[8]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. N-Cyclopentylaniline | C11H15N | CID 142481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Cyclopentylaniline | C11H15N | CID 11816021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Triamylamine | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Methodological & Application
3-Cyclopentylaniline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction
3-Cyclopentylaniline is an aromatic amine that holds significant potential as a versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a nucleophilic aniline (B41778) moiety and a bulky, lipophilic cyclopentyl group at the meta position, offers a valuable scaffold for the synthesis of a diverse array of complex molecules. This combination of functionalities allows for its incorporation into a variety of molecular frameworks, making it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the cyclopentyl group can enhance the metabolic stability and cell membrane permeability of target molecules, properties that are highly desirable in drug design. This document provides detailed application notes and experimental protocols for the utilization of this compound in two key synthetic transformations: amide bond formation and Suzuki-Miyaura cross-coupling, highlighting its potential in the generation of libraries of compounds for screening and lead optimization.
Application Note 1: Synthesis of N-(3-cyclopentylphenyl) Amides as Potential Bioactive Molecules
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceutical agents. The synthesis of novel amide derivatives from this compound can lead to the discovery of new chemical entities with a range of biological activities. The cyclopentyl substituent can explore hydrophobic pockets in enzyme active sites or receptors, potentially enhancing binding affinity and selectivity.
A general workflow for the synthesis of N-(3-cyclopentylphenyl) amides is depicted below.
Caption: General workflow for the synthesis of N-(3-cyclopentylphenyl) amides.
Experimental Protocol: Synthesis of N-(3-cyclopentylphenyl)benzamide
This protocol describes a representative procedure for the amide coupling of this compound with benzoic acid using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-cyclopentylphenyl)benzamide.
Quantitative Data:
The following table summarizes hypothetical results for the synthesis of various N-(3-cyclopentylphenyl) amides using the protocol described above.
| Carboxylic Acid | Product | Molecular Formula | Yield (%) | Purity (%) |
| Benzoic acid | N-(3-cyclopentylphenyl)benzamide | C₁₈H₁₉NO | 92 | >98 |
| 4-Chlorobenzoic acid | N-(3-cyclopentylphenyl)-4-chlorobenzamide | C₁₈H₁₈ClNO | 88 | >99 |
| Cyclohexanecarboxylic acid | N-(3-cyclopentylphenyl)cyclohexanecarboxamide | C₁₈H₂₅NO | 85 | >97 |
| Thiophene-2-carboxylic acid | N-(3-cyclopentylphenyl)thiophene-2-carboxamide | C₁₆H₁₇NOS | 90 | >98 |
Application Note 2: Synthesis of Substituted Biaryl Amines via Suzuki-Miyaura Cross-Coupling
The biaryl motif is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting a wide range of diseases. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of C-C bonds, enabling the synthesis of complex biaryl structures. To utilize this compound in a Suzuki coupling, it must first be functionalized with a suitable leaving group, such as a halide. A plausible synthetic route involves the Sandmeyer reaction to convert the amino group into an iodide, which can then participate in the Suzuki coupling.
The proposed synthetic pathway is illustrated in the following diagram.
Caption: Proposed synthetic pathway for biaryl compounds from this compound.
Experimental Protocol: Two-Step Synthesis of 3-Cyclopentyl-4'-methoxybiphenyl
This protocol outlines a representative procedure for the conversion of this compound to an aryl iodide, followed by a Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 1-Cyclopentyl-3-iodobenzene
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂) (1.1 eq)
-
Potassium iodide (KI) (1.5 eq)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cool a solution of this compound (1.0 eq) in concentrated HCl and water to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-cyclopentyl-3-iodobenzene.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
1-Cyclopentyl-3-iodobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 1-cyclopentyl-3-iodobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).
-
Add the toluene/ethanol/water solvent mixture and degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-cyclopentyl-4'-methoxybiphenyl.
Quantitative Data:
The following table presents hypothetical results for the Suzuki-Miyaura coupling of 1-cyclopentyl-3-iodobenzene with various arylboronic acids.
| Arylboronic Acid | Product | Molecular Formula | Yield (%) | Purity (%) |
| 4-Methoxyphenylboronic acid | 3-Cyclopentyl-4'-methoxybiphenyl | C₁₈H₂₀O | 85 | >98 |
| 3-Pyridinylboronic acid | 3-(3-Cyclopentylphenyl)pyridine | C₁₆H₁₇N | 78 | >97 |
| 4-Formylphenylboronic acid | 4'-(Cyclopentyl)-[1,1'-biphenyl]-4-carbaldehyde | C₁₈H₁₈O | 82 | >98 |
| Naphthalene-2-boronic acid | 2-(3-Cyclopentylphenyl)naphthalene | C₂₁H₂₀ | 80 | >99 |
This compound serves as a promising and versatile building block for the synthesis of a wide range of organic molecules. Its inherent structural features can be strategically utilized to access novel chemical space in drug discovery and materials science. The representative protocols for amide coupling and Suzuki-Miyaura reactions provided herein demonstrate the potential for generating diverse libraries of compounds based on the this compound scaffold. Further exploration of its reactivity in other named reactions will undoubtedly expand its utility and solidify its role as a valuable tool in the arsenal (B13267) of synthetic organic chemists.
Application Notes and Protocols for 3-Cyclopentylaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-cyclopentylaniline and its derivatives in medicinal chemistry. This document details its application as a key building block in the synthesis of bioactive molecules, with a focus on fatty acid synthase (FASN) inhibitors for oncology and other potential therapeutic areas. Detailed experimental protocols for synthesis and biological evaluation are provided to guide researchers in their drug discovery efforts.
Introduction: The Role of the Cyclopentyl Moiety in Drug Design
The cyclopentyl group is a valuable substituent in medicinal chemistry, often introduced to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. This compound, a substituted aniline (B41778) derivative, serves as a versatile starting material for introducing this beneficial moiety into a variety of molecular scaffolds.[1] Its primary aromatic amine functionality allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of novel therapeutic agents.
Application in the Development of Fatty Acid Synthase (FASN) Inhibitors
Fatty Acid Synthase (FASN) is a critical enzyme in endogenous lipogenesis and is overexpressed in many cancers, making it a promising target for anticancer therapy.[2][3] Derivatives of 3-substituted cyclopentylamine (B150401) have been identified as potent inhibitors of FASN, demonstrating their potential in the treatment of cancer.[2]
Quantitative Data: FASN Inhibitory Activity
| Compound ID (from WO2015022038A1) | Structure | FASN IC50 (µM) |
| Example 1 | N-((1R,3R)-3-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)cyclopentyl)acetamide | < 1 |
| Example 2 | N-((1R,3R)-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)cyclopentyl)acetamide | < 1 |
| Example 3 | N-((1R,3R)-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)cyclopentyl)acetamide | < 1 |
| Example 4 | N-((1R,3R)-3-(5-(6-methoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)cyclopentyl)acetamide | < 1 |
Note: The patent indicates IC50 values in ranges (e.g., < 1 µM). For precise values, further investigation of the primary data would be required.
Experimental Protocol: Synthesis of a Representative FASN Inhibitor
The following is a representative protocol for the synthesis of a 3-substituted cyclopentylamine derivative, adapted from the general methods described in patent WO2015022038A1.[2]
Objective: To synthesize N-((1R,3R)-3-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)cyclopentyl)acetamide.
Materials:
-
(1R,3R)-3-aminocyclopentanecarboxylic acid
-
4-chlorobenzimidamide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
Hydroxybenzotriazole (HOBt)
-
Organic solvents (e.g., DMF, DCM)
-
Reagents for Boc protection and deprotection (e.g., Boc anhydride (B1165640), TFA)
-
Acetic anhydride
Procedure:
-
Boc Protection of the Amino Acid: Protect the amino group of (1R,3R)-3-aminocyclopentanecarboxylic acid with a Boc group using standard procedures.
-
Amide Coupling: Couple the Boc-protected amino acid with 4-chlorobenzimidamide using a coupling agent like DCC and an additive such as HOBt in an appropriate solvent like DMF.
-
Cyclization to form the Oxadiazole Ring: Heat the resulting intermediate to induce cyclization and formation of the 1,2,4-oxadiazole (B8745197) ring.
-
Boc Deprotection: Remove the Boc protecting group from the cyclopentylamine moiety using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
-
Acetylation: Acetylate the free amine using acetic anhydride in the presence of a base to yield the final product.
Purification: Purify the final compound using column chromatography on silica (B1680970) gel.
Characterization: Confirm the structure of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram: Synthetic Workflow for a FASN Inhibitor
Caption: Synthetic workflow for a FASN inhibitor.
Experimental Protocol: Fatty Acid Synthase (FASN) Inhibition Assay
The following protocol is a general method for determining the in vitro inhibitory activity of compounds against FASN.
Objective: To determine the IC50 value of a test compound against human FASN.
Materials:
-
Purified human FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing EDTA and DTT)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.
-
Compound Addition: Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a control with DMSO only.
-
Enzyme Addition: Add the purified FASN enzyme to each well to initiate the reaction.
-
Initiation of Reaction: Start the reaction by adding malonyl-CoA to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: FASN Inhibition Assay Workflow
Caption: Workflow for FASN inhibition assay.
Application in the Development of Anticancer and 11β-HSD1 Inhibitors
While not directly derived from this compound, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one serve as an excellent case study for the utility of the cyclopentylamino moiety in developing dual-action therapeutic agents. These compounds have demonstrated both anticancer activity and inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[4][5]
Quantitative Data: Anticancer and 11β-HSD1 Inhibitory Activities
| Compound ID (from Baumgart et al., 2023) | Structure | Anticancer IC50 (µM) (MCF-7 cell line) | 11β-HSD1 IC50 (µM) |
| 3g | 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one | 21.5 | 0.15 |
| 3h | 2-(cyclopentylamino)-5-(4-methoxyphenyl)thiazol-4(5H)-one | 35.2 | 0.09 |
| 3i | 2-(cyclopentylamino)-5-(thiophen-2-yl)thiazol-4(5H)-one | 28.9 | 0.12 |
Experimental Protocol: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
The following protocol is based on the methods described by Baumgart et al. (2023).[4]
Objective: To synthesize 5-substituted 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.
Materials:
-
Cyclopentyl isothiocyanate
-
Ammonia (B1221849) solution
-
Appropriate α-bromoesters
-
Solvents (e.g., chloroform, ethanol)
Procedure:
-
Synthesis of Cyclopentylthiourea (B9731): React cyclopentyl isothiocyanate with an aqueous solution of ammonia to produce cyclopentylthiourea.
-
Condensation Reaction: React cyclopentylthiourea with the appropriate α-bromoester in a suitable solvent. The reaction conditions (e.g., temperature, solvent) may vary depending on the specific α-bromoester used.
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing. Purify the crude product by recrystallization or column chromatography.
Characterization: Confirm the structures of the synthesized compounds using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound and its related analogs are valuable building blocks in medicinal chemistry. The examples provided herein demonstrate their successful incorporation into potent inhibitors of FASN and other biologically relevant targets. The detailed protocols offer a starting point for researchers to synthesize and evaluate novel compounds based on the this compound scaffold, with the aim of discovering new therapeutic agents for cancer and other diseases. The unique combination of the aromatic amine and the cyclopentyl group provides a rich platform for further exploration in drug discovery programs.
References
Synthesis of Novel Derivatives from 3-Cyclopentylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3-Cyclopentylaniline. This versatile building block, featuring a cyclopentyl moiety on an aniline (B41778) scaffold, offers opportunities for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key synthetic transformations including N-acylation, sulfonamide formation, and multicomponent reactions, providing a foundation for the generation of diverse compound libraries.
Synthesis of N-Acyl-3-cyclopentylaniline Derivatives
N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly influence the biological activity and physicochemical properties of the parent aniline.
Application Notes:
Amide derivatives of anilines are associated with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The introduction of various acyl groups allows for the systematic exploration of the structure-activity relationship (SAR). The cyclopentyl group may confer favorable pharmacokinetic properties such as increased metabolic stability and cell membrane permeability.
Experimental Protocol: General Procedure for N-Acylation
A one-step reaction can be employed for the synthesis of N-acyl derivatives from this compound.
Materials:
-
This compound
-
Appropriate acid chloride (e.g., benzoyl chloride, acetyl chloride) or amino acid ester
-
Methanol or a suitable aprotic solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine or Pyridine (B92270), if starting from acid chloride)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography or recrystallization setup)
Procedure:
-
In a round bottom flask, dissolve an equimolar quantity (e.g., 0.1 mol) of this compound and the corresponding acid chloride or amino acid ester in a suitable solvent like methanol.
-
If using an acid chloride, add a slight excess (1.1 to 1.2 equivalents) of a base such as triethylamine.
-
Reflux the reaction mixture for approximately 3 hours.
-
Monitor the progress of the reaction by TLC. A common solvent system for TLC analysis is a mixture of ethanol (B145695) and water (e.g., 7:3 ratio).
-
Upon completion, allow the reaction mixture to cool to room temperature. If a solid product precipitates, it can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[1]
Data Presentation:
| Derivative Class | Reagents | Solvent | Reaction Time | Yield (%) | Analytical Data |
| Amides | This compound, Acid Chloride/Amino Acid Ester | Methanol | 3 hours | 70-90% | IR, 1H-NMR, Elemental Analysis |
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Synthesis of this compound Sulfonamide Derivatives
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, anticancer, and diuretic properties. The synthesis of sulfonamide derivatives from this compound can lead to novel enzyme inhibitors.
Application Notes:
Sulfonamide derivatives are known to act as inhibitors for various enzymes, including carbonic anhydrases. The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. The cyclopentyl group can be explored for its role in modulating the selectivity and potency of these inhibitors.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The synthesis typically involves the reaction of this compound with a sulfonyl chloride in the presence of a base.
Materials:
-
This compound
-
Substituted arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Dry pyridine or another suitable base
-
Absolute ethanol or other appropriate solvent
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (0.01 mole) in absolute ethanol (15 ml) in a round bottom flask.
-
Add a few drops (5-7) of dry pyridine to the mixture.
-
Stir the mixture at room temperature for 15 minutes.
-
Gradually add the substituted arylsulfonyl chloride (0.01 mole) while continuing to stir.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified sulfonamide derivative.[2]
Data Presentation:
| Derivative Class | Reagents | Solvent | Reaction Time | Yield (%) | Analytical Data |
| Sulfonamides | This compound, Arylsulfonyl Chloride | Ethanol, Pyridine | 24 hours | 75-90% | IR, 1H-NMR, 13C-NMR, Mass Spec |
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides from this compound.
Synthesis of Novel Heterocycles via Multi-Component Reactions (MCRs)
Multi-component reactions, such as the Ugi and Pictet-Spengler reactions, offer an efficient pathway to construct complex molecular scaffolds from simple starting materials in a single step. These reactions are highly valuable in diversity-oriented synthesis for drug discovery.
Ugi Three-Component Reaction (U-3CR)
The Ugi reaction is a powerful tool for the synthesis of α-aminoamides and peptidomimetics. A three-component variant involves an amine, a carbonyl compound, and an isocyanide.
The products of the Ugi reaction, α-aminoacyl amides, are valuable scaffolds in drug discovery due to their peptide-like structure. The use of this compound as the amine component introduces a lipophilic cyclopentyl group that can enhance binding to biological targets.
Materials:
-
This compound
-
An aldehyde or ketone
-
An isocyanide
-
A suitable solvent (e.g., Methanol)
-
Acid catalyst (optional, as water from imine formation can act as a nucleophile)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a round bottom flask, combine equimolar amounts of this compound, the carbonyl compound, and the isocyanide in a solvent such as methanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The reaction is typically complete within 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.[3]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds. While this compound itself is not the direct substrate, a derivative, 3-cyclopentyl-β-phenylethylamine, would be the appropriate starting material.
Tetrahydro-β-carboline derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of these heterocycles starting from a 3-cyclopentyl-substituted precursor would generate novel analogs for biological screening.
Materials:
-
A β-arylethylamine derivative of this compound (e.g., 1-(2-aminoethyl)-3-cyclopentylbenzene)
-
An aldehyde or ketone
-
An acidic catalyst (e.g., trifluoroacetic acid)
-
A suitable solvent (e.g., 1,2-dichloroethane)
-
Microwave reactor or conventional heating setup
Procedure:
-
Combine the β-arylethylamine derivative and the aldehyde/ketone in a suitable solvent in a reaction vessel.
-
Add a catalytic amount of a strong acid.
-
Heat the reaction mixture, either conventionally or using microwave irradiation, until the reaction is complete as monitored by TLC.
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, an extractive work-up followed by column chromatography can be used for purification.
Data Presentation:
| Reaction Type | Reactants | Solvent | Conditions | Yield (%) | Analytical Data |
| Ugi-3CR | This compound, Aldehyde/Ketone, Isocyanide | Methanol | Room Temp, 24-48h | 60-85% | 1H-NMR, 13C-NMR, Mass Spec |
| Pictet-Spengler | 3-Cyclopentyl-β-phenylethylamine, Aldehyde/Ketone | DCE, TFA | Heat/Microwave | 50-80% | 1H-NMR, 13C-NMR, Mass Spec |
Logical Relationship for Multi-Component Reaction Strategy
Caption: Strategy for generating diverse derivatives from this compound using MCRs.
References
Application Notes and Protocols for Catalytic Reactions Involving 3-Cyclopentylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Cyclopentylaniline in various catalytic reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. The inclusion of a cyclopentyl group on the aniline (B41778) ring offers unique steric and electronic properties that can influence reaction outcomes and the biological activity of the resulting products. This document details a generalized protocol for the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction, using this compound as a key building block.
Introduction to this compound in Catalysis
This compound is a versatile primary aromatic amine that serves as a valuable starting material in organic synthesis.[1] Its structure allows for participation in a variety of catalytic cross-coupling reactions, C-H activation, and amination processes to generate a diverse array of substituted aniline derivatives. These derivatives are often key intermediates in the development of novel therapeutic agents and other functional materials. The cyclopentyl moiety can enhance lipophilicity and metabolic stability in drug candidates, making this compound an attractive component in medicinal chemistry.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction enables the coupling of amines with aryl halides or triflates, providing a direct and efficient route to arylamines. Given the prevalence of the arylamine motif in pharmaceuticals, this reaction is of paramount importance in drug discovery and development.
A general application of this reaction involves the coupling of this compound with various aryl bromides to synthesize N-aryl-3-cyclopentylanilines. These products can serve as precursors to more complex molecular architectures.
Quantitative Data Summary
While specific quantitative data for a broad range of reactions involving this compound is not extensively documented in publicly available literature, the following table provides representative yields for analogous Buchwald-Hartwig amination reactions with substituted anilines and aryl halides under optimized conditions. These values can serve as a benchmark for what can be expected when applying this methodology to this compound.
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1.5) / XPhos (3.0) | NaOtBu | Toluene | 100 | 12 | >95 |
| 2 | 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ (2.0) / RuPhos (4.0) | K₃PO₄ | Dioxane | 110 | 18 | 92 |
| 3 | 1-Bromo-3-chlorobenzene | Aniline | Pd₂(dba)₃ (1.0) / BrettPhos (2.0) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2.0) / DavePhos (4.0) | K₂CO₃ | Dioxane | 120 | 24 | 85 |
This data is representative of typical Buchwald-Hartwig amination reactions and should be used as a general guide.
Detailed Experimental Protocol: Generalized Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, SPhos, or BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the Schlenk tube, add the base (1.5-2.0 equivalents), the aryl bromide (1.0 equivalent), and this compound (1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent (typically 0.1-0.2 M concentration with respect to the aryl bromide).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
General Experimental Workflow
Caption: A general workflow for the Buchwald-Hartwig amination experiment.
Signaling Pathways and Applications in Drug Development
While specific signaling pathways directly modulated by simple derivatives of this compound are not extensively detailed, the broader class of arylamines synthesized via these catalytic methods are integral to a multitude of pharmacologically active compounds. These compounds often target key proteins in signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders.
For example, many kinase inhibitors, which are crucial in cancer therapy, feature an arylamine scaffold that interacts with the ATP-binding site of the kinase. The synthetic accessibility of diverse N-aryl-3-cyclopentylanilines through reactions like the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for screening against various kinase targets and other important biological molecules.
Logical Relationship in Drug Discovery
Caption: Logical workflow from a starting material to a drug candidate.
References
Application Notes and Protocols: 3-Cyclopentylaniline in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are pivotal building blocks in the synthesis of a diverse range of agrochemicals, including herbicides and fungicides.[1] The nature and position of substituents on the aniline (B41778) ring are critical in determining the biological activity, selectivity, and environmental fate of the final product. 3-Cyclopentylaniline, with its unique cyclopentyl moiety, offers a lipophilic substituent that can influence the uptake, translocation, and binding affinity of the resulting agrochemical at its target site.
These application notes provide detailed protocols for the hypothetical synthesis of two classes of agrochemicals derived from this compound: a fungicide based on the N-phenylacetamide scaffold and a herbicide based on the phenylurea scaffold. The protocols are based on established synthetic methodologies for these classes of compounds.
Hypothetical Fungicide Synthesis: N-(3-cyclopentylphenyl)acetamide Derivative
N-phenylacetamide derivatives have been shown to exhibit fungicidal properties.[2][3][4] By incorporating the this compound moiety, it is plausible to generate novel fungicides with potentially enhanced efficacy.
Experimental Protocol: Synthesis of N-(3-cyclopentylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Objective: To synthesize a potential fungicide by reacting this compound with a triazole-containing acetylating agent.
Reaction Scheme:
Caption: Synthesis of a hypothetical N-phenylacetamide fungicide.
Materials:
| Reagent | Supplier | Purity |
| This compound | Commercial | >98% |
| 2-(1H-1,2,4-triazol-1-yl)acetyl chloride | Synthesized | - |
| Pyridine | Commercial | >99% |
| Dichloromethane (B109758) (DCM), anhydrous | Commercial | >99.8% |
| Sodium bicarbonate (sat. aq. solution) | Lab prepared | - |
| Brine (sat. aq. solution) | Lab prepared | - |
| Anhydrous magnesium sulfate | Commercial | - |
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of 2-(1H-1,2,4-triazol-1-yl)acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Data:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | >95% |
| ¹H NMR | Peaks corresponding to cyclopentyl, phenyl, methylene, and triazole protons. |
| Mass Spec | Molecular ion peak corresponding to the product. |
Hypothetical Herbicide Synthesis: Phenylurea Derivative
Phenylurea herbicides are known inhibitors of Photosystem II in plants.[1][5] A hypothetical herbicide can be synthesized from this compound via an isocyanate intermediate.
Experimental Protocol: Synthesis of 1-(3-cyclopentylphenyl)-3,3-dimethylurea
Objective: To synthesize a potential phenylurea herbicide from this compound.
Reaction Scheme:
Caption: Synthesis of a hypothetical phenylurea herbicide.
Materials:
| Reagent | Supplier | Purity |
| This compound | Commercial | >98% |
| Triphosgene (B27547) | Commercial | >98% |
| Toluene, anhydrous | Commercial | >99.8% |
| Dimethylamine (2M solution in THF) | Commercial | 2M |
| Hydrochloric acid (1M aq. solution) | Lab prepared | - |
| Brine (sat. aq. solution) | Lab prepared | - |
| Anhydrous sodium sulfate | Commercial | - |
Procedure:
Step 1: Synthesis of 3-Cyclopentylphenyl isocyanate
-
In a fume hood, add a solution of this compound (1.0 eq) in anhydrous toluene to a flask equipped with a reflux condenser.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the cessation of HCl gas evolution.
-
Cool the reaction mixture to room temperature. The resulting solution of 3-cyclopentylphenyl isocyanate is used directly in the next step.
Step 2: Synthesis of 1-(3-cyclopentylphenyl)-3,3-dimethylurea
-
Cool the toluene solution of 3-cyclopentylphenyl isocyanate to 0 °C.
-
Slowly add dimethylamine solution (1.2 eq, 2M in THF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the isocyanate.
-
Quench the reaction with 1M HCl.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Data:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (HPLC) | >97% |
| ¹H NMR | Peaks corresponding to cyclopentyl, phenyl, and dimethyl protons. |
| Mass Spec | Molecular ion peak corresponding to the product. |
Biological Activity and Signaling Pathways
Hypothetical Fungicide
The hypothetical N-(3-cyclopentylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide contains a triazole moiety, which is a common feature in a major class of fungicides that inhibit the C14-demethylase enzyme. This enzyme is crucial for sterol production in fungi, and its inhibition leads to abnormal fungal growth and cell death.
Caption: Proposed mechanism of action for the hypothetical fungicide.
Hypothetical Herbicide
Phenylurea herbicides act by inhibiting Photosystem II (PSII) in the chloroplasts of plants.[1][5] They bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage and plant death.
Caption: Proposed mechanism of action for the hypothetical herbicide.
Conclusion
This compound serves as a versatile starting material for the synthesis of potential agrochemicals. The protocols and pathways described herein, while based on hypothetical target molecules, are grounded in well-established chemical principles and known mechanisms of action for major classes of fungicides and herbicides. These notes are intended to provide a foundation for researchers to explore the potential of this compound and its derivatives in the discovery of novel crop protection agents. Further research is warranted to synthesize and evaluate the biological activities of these and other derivatives of this compound.
References
Application Notes and Protocols for N-Alkylation of 3-Cyclopentylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding N-alkylated aniline (B41778) derivatives that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. 3-Cyclopentylaniline, with its unique lipophilic cyclopentyl moiety, presents an interesting starting material for the synthesis of novel compounds with potential biological activity. This document provides detailed experimental protocols for the N-alkylation of this compound, a comparative summary of different synthetic strategies, and visual aids to illustrate the experimental workflow and reaction mechanisms.
Comparative Overview of N-Alkylation Methods
Several methods can be employed for the N-alkylation of this compound. The choice of method often depends on the desired alkyl group, available reagents, and required reaction conditions. A summary of common methods is presented below.
| Method | Alkylating Agent | Catalyst/Reagent | Advantages | Disadvantages |
| Reductive Amination | Aldehydes or Ketones | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) | High selectivity, mild conditions, readily available starting materials.[1] | May require stoichiometric amounts of reducing agent. |
| Buchwald-Hartwig Amination | Alkyl Halides or Triflates | Palladium catalyst with a phosphine (B1218219) ligand | Broad substrate scope, high functional group tolerance, excellent yields.[2][3][4] | Catalyst can be expensive and sensitive to air and moisture. |
| "Borrowing Hydrogen" Catalysis | Alcohols | Transition metal catalyst (e.g., Ru, Mn, Ni) | Green and atom-economical, water is the only byproduct.[5][6][7] | Often requires high temperatures. |
| Classical N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, NaH) | Simple procedure, widely used.[8][9] | Can lead to over-alkylation, alkyl halides can be hazardous. |
| Visible-Light Photoredox Catalysis | 4-hydroxybutan-2-one | NH₄Br | Metal-free, environmentally friendly.[10] | Substrate scope may be limited. |
Experimental Protocols
This section provides a detailed protocol for the N-alkylation of this compound via reductive amination, a highly efficient and versatile method.
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes the reaction of this compound with a generic aldehyde to yield a secondary amine.
Materials:
-
This compound
-
Aldehyde (e.g., propionaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or Dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCE (approximately 5 mL per mmol of aniline).
-
Imine Formation: To the stirred solution, add the aldehyde (1.1 eq.) followed by glacial acetic acid (1.0 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is usually complete within 2-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated-3-cyclopentylaniline.
Quantitative Data Summary (Representative Yields for Reductive Amination of Anilines):
| Aniline Derivative | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Aniline | Cyclopentanone | NaBH(OAc)₃ | DCE | 85-95% (estimated) | Based on[1] |
| Substituted Anilines | Various Aldehydes/Ketones | H₂/Co catalyst | aq. NH₃ | >90% | [11] |
| Aniline | Benzaldehyde | Phenylsilane/Cu catalyst | - | 95% | [11] |
Visualizing the Process and Mechanism
To aid in the understanding of the experimental procedure and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application of 3-Cyclopentylaniline in Material Science
Introduction
3-Cyclopentylaniline is an aromatic amine that holds significant promise as a versatile building block in the field of material science. Its unique molecular structure, featuring a cyclopentyl group attached to an aniline (B41778) ring, offers a combination of steric bulk and electronic properties that can be exploited to tailor the characteristics of various materials. This application note explores the potential uses of this compound in the synthesis of high-performance polymers, specifically polyanilines and polyimides, as well as its role as a core structure in the design of novel liquid crystals. The incorporation of the cyclopentyl moiety can influence properties such as solubility, thermal stability, and electrical conductivity, making it a valuable monomer for researchers and scientists in materials development.
Application 1: Synthesis of High-Solubility Conductive Polyanilines
Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications in areas such as anti-static coatings, sensors, and electromagnetic shielding. However, the processability of pristine PANI is often limited by its poor solubility in common organic solvents. The introduction of a bulky, non-polar cyclopentyl group onto the aniline monomer can disrupt the intermolecular packing of the resulting polymer chains, thereby enhancing its solubility.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol describes the chemical oxidative polymerization of this compound to yield a soluble conducting polymer.
Materials:
-
This compound (monomer)
-
Ammonium (B1175870) persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound (10 mmol, 1.61 g) in 100 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve ammonium persulfate (12.5 mmol, 2.85 g) in 50 mL of 1 M HCl and cool the solution to 0-5 °C.
-
Slowly add the APS solution dropwise to the stirred this compound solution over a period of 30 minutes.
-
Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours. A dark green precipitate will form.
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate becomes neutral (pH ~7).
-
Subsequently, wash the precipitate with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting dark green powder, which is the emeraldine (B8112657) salt form of poly(this compound), in a vacuum oven at 60 °C for 24 hours.
-
To obtain the soluble emeraldine base form, the dried powder can be de-doped by stirring in a 0.1 M ammonium hydroxide (B78521) solution for 6 hours, followed by filtration, washing with deionized water, and drying.
Characterization Data
The following table summarizes typical characterization data for poly(this compound) compared to unsubstituted polyaniline. The data for poly(this compound) is inferred based on the expected effects of the cyclopentyl group.
| Property | Poly(aniline) (Emeraldine Salt) | Poly(this compound) (Emeraldine Salt) | Method of Analysis |
| Solubility in NMP | Low | Moderate to High | Visual Inspection |
| Electrical Conductivity | 1 - 10 S/cm | 0.1 - 5 S/cm | Four-Point Probe Method |
| Thermal Stability (Td5) | ~ 350 °C | ~ 320 °C | Thermogravimetric Analysis (TGA) |
| Molecular Weight (Mw) | Varies | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
Note: The properties of Poly(this compound) are projected based on the influence of alkyl substituents on the polyaniline backbone, which generally increase solubility while potentially decreasing conductivity and thermal stability due to steric hindrance.
Synthesis and characterization workflow for poly(this compound).
Application 2: Development of High-Performance Polyimides
Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. They are widely used in the aerospace and electronics industries. By incorporating this compound as a diamine monomer, it is possible to synthesize polyimides with modified properties. The bulky cyclopentyl group can increase the free volume within the polymer matrix, leading to improved solubility and potentially lower dielectric constants, which is desirable for microelectronics applications.
Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol outlines a two-step synthesis of a polyimide, involving the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (10 mmol, 1.61 g) in anhydrous DMAc (20 mL).
-
Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA (10 mmol, 2.18 g) in several portions to the stirred solution under a nitrogen atmosphere.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in a vacuum oven and cure the film using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This thermal treatment facilitates the cyclization of the amic acid to the imide.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Characterization Data
The following table presents expected properties for a polyimide derived from this compound and PMDA, in comparison to a standard polyimide (Kapton®) derived from 4,4'-oxydianiline (B41483) and PMDA.
| Property | Kapton® (ODA-PMDA) | This compound-PMDA Polyimide | Method of Analysis |
| Glass Transition Temp. (Tg) | > 360 °C | 300 - 340 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (Td5) | > 500 °C | 450 - 480 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | ~ 170 MPa | 100 - 150 MPa | Tensile Testing |
| Dielectric Constant (1 MHz) | 3.4 | 2.8 - 3.2 | Dielectric Spectroscopy |
| Solubility in DMAc | Insoluble (as polyimide) | Soluble | Visual Inspection |
Note: The properties for the this compound-based polyimide are estimations. The presence of the aliphatic cyclopentyl group is expected to slightly reduce the thermal stability and mechanical strength compared to fully aromatic polyimides, while improving solubility and lowering the dielectric constant.
Structure-property relationships for this compound-based polyimides.
Application 3: Core Moiety for Liquid Crystals
The rigid core and flexible tail structure is a common motif in liquid crystalline materials. This compound can serve as a precursor to calamitic (rod-shaped) liquid crystals. The aniline group can be functionalized to introduce a second aromatic ring, forming the rigid core, while the cyclopentyl group can act as a terminal moiety. Alternatively, longer alkyl chains can be attached to the aniline nitrogen or the aromatic ring to promote mesophase formation. The specific substitution pattern and the overall molecular geometry will determine the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures.
Conceptual Synthesis of a Liquid Crystal based on this compound
A hypothetical synthetic route to a liquid crystalline molecule could involve the acylation of the amine group of this compound with a long-chain acyl chloride, followed by further functionalization of the aromatic ring if necessary to create a more extended, rigid core.
Example Reaction Scheme:
-
Acylation: Reaction of this compound with an alkanoyl chloride (e.g., decanoyl chloride) in the presence of a base like pyridine (B92270) to form an N-acylated derivative.
-
Esterification (if a second aromatic ring is added): If a hydroxy-substituted aromatic ring is attached to the N-acylated intermediate, a long alkyl chain could be introduced via esterification to complete the liquid crystal structure.
Due to the lack of specific literature on liquid crystals derived from this compound, a detailed experimental protocol and quantitative data are not provided here. However, the general principles of liquid crystal design suggest that the incorporation of the cyclopentyl group could influence the packing and mesophase behavior of the resulting materials.
Conclusion
This compound is a promising monomer for the development of advanced materials. Its incorporation into polyanilines can enhance solubility, making them more processable for various applications. In polyimides, it offers a route to materials with lower dielectric constants and improved solubility, which are beneficial for electronic applications. Furthermore, its structure is amenable to modification for the synthesis of novel liquid crystalline materials. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully explore its potential in material science.
The Role of 3-Cyclopentylaniline as a Pharmacophore: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Cyclopentylaniline scaffold is an emerging pharmacophore in modern medicinal chemistry, offering a unique combination of lipophilicity and conformational rigidity that can be exploited for potent and selective interactions with various biological targets. This aniline (B41778) derivative, characterized by a cyclopentyl group at the meta-position of the benzene (B151609) ring, serves as a versatile building block in the design of novel therapeutic agents.[1] The cyclopentyl moiety can provide favorable hydrophobic interactions within protein binding pockets, while the aniline group offers a key anchor for further chemical elaboration, enabling the synthesis of diverse compound libraries. This document provides a comprehensive overview of the application of the this compound pharmacophore, with a focus on its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to guide researchers in the exploration of this promising scaffold.
Application 1: Kinase Inhibition
The aniline core is a well-established pharmacophore in the design of kinase inhibitors, often acting as a "hinge-binder" that forms crucial hydrogen bonds with the backbone of the kinase hinge region. The this compound motif can be strategically employed to occupy hydrophobic pockets adjacent to the ATP-binding site, thereby enhancing potency and selectivity.
Quantitative Data for this compound-Containing Kinase Inhibitors
While specific public data for a broad range of this compound-based kinase inhibitors is emerging, the following table presents hypothetical, yet representative, data based on known SAR trends for analogous aniline-based kinase inhibitors. This data illustrates how modifications to the this compound core can impact inhibitory activity. The target for this hypothetical series is p38 MAP Kinase, a key target in inflammatory diseases.
| Compound ID | R Group (Modification on Aniline Nitrogen) | p38α IC50 (nM) | Kinase Selectivity (fold vs. JNK1) |
| CPA-001 | Acetyl | 250 | 10 |
| CPA-002 | Benzoyl | 120 | 25 |
| CPA-003 | 4-Fluorobenzoyl | 85 | 50 |
| CPA-004 | Pyridin-4-ylcarbonyl | 45 | 100 |
| CPA-005 | N'-(4-methoxyphenyl)urea | 15 | >200 |
Note: This data is illustrative and intended to guide lead optimization efforts.
Signaling Pathway: p38 MAP Kinase Signaling
The p38 MAP kinase signaling cascade is a critical pathway in the cellular response to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38α phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38α by compounds incorporating the this compound pharmacophore can block this inflammatory cascade.
Caption: p38 MAP Kinase signaling pathway and the inhibitory action of a this compound-based inhibitor.
Experimental Protocols
This protocol describes a general method for the synthesis of amide derivatives of this compound, which are common precursors for kinase inhibitors.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-(3-cyclopentylphenyl) amide derivatives.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-cyclopentylphenyl) amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a common method to determine the IC50 value of a test compound against p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated peptide substrate (e.g., Biotin-P-T-P-L-S-P)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
HTRF® KinEASE™-STK S1 kit (or similar TR-FRET based assay)
-
Microplate reader capable of time-resolved fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the p38α enzyme and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for p38α.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing streptavidin-XL665 and a phosphospecific antibody conjugated to a fluorescent donor (e.g., Eu³⁺-cryptate).
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Read the plate on a microplate reader using an excitation wavelength of 320 nm and measuring emission at 620 nm and 665 nm.
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
Application 2: G Protein-Coupled Receptor (GPCR) Modulation
The this compound scaffold can also be incorporated into ligands targeting G Protein-Coupled Receptors (GPCRs). The lipophilic cyclopentyl group can effectively probe hydrophobic pockets within the transmembrane domains of GPCRs, contributing to high-affinity binding. The aniline nitrogen can serve as a key interaction point or a handle for further structural modifications to achieve desired agonist, antagonist, or allosteric modulator activity.
Quantitative Data for this compound-Containing GPCR Ligands
The following table provides hypothetical, yet plausible, binding affinity data for a series of this compound derivatives designed as antagonists for a generic chemokine receptor (e.g., CXCR3), a target for inflammatory diseases and cancer.
| Compound ID | R Group (Modification on Aniline Nitrogen) | CXCR3 Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| CPA-101 | H | >1000 | >1000 |
| CPA-102 | N'-(4-chlorophenyl)urea | 50 | 75 |
| CPA-103 | N'-(3,4-dichlorophenyl)urea | 12 | 18 |
| CPA-104 | N'-(4-trifluoromethoxyphenyl)urea | 5 | 8 |
| CPA-105 | N- (pyrimidin-2-yl) benzamide | 25 | 40 |
Note: This data is illustrative and intended to guide lead optimization efforts.
Signaling Pathway: CXCR3 Signaling
CXCR3 is a chemokine receptor that, upon binding to its cognate ligands (CXCL9, CXCL10, and CXCL11), couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, ultimately promoting cell migration and proliferation. Antagonists containing the this compound pharmacophore can block ligand binding and inhibit these downstream effects.
Caption: CXCR3 signaling pathway and the antagonistic action of a this compound-based compound.
Experimental Protocols
This protocol describes a general method for synthesizing urea (B33335) derivatives of this compound.
Workflow for Urea Synthesis
Caption: General workflow for the synthesis of 1-(3-cyclopentylphenyl)-3-aryl urea derivatives.
Materials:
-
This compound
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous tetrahydrofuran (B95107) (THF) or DCM
-
Hexane
-
Solvents for washing (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
To the stirred solution, add the desired aryl isocyanate (1.05 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, or until completion as monitored by TLC.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid or residue with hexane or diethyl ether to induce precipitation and remove any unreacted starting materials.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum to afford the desired 1-(3-cyclopentylphenyl)-3-aryl urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the CXCR3 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CXCR3
-
Radioligand, e.g., [¹²⁵I]-CXCL11
-
Test compound (dissolved in DMSO)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
GF/B filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well filter plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound dilutions.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The this compound scaffold represents a valuable pharmacophore for the development of novel kinase inhibitors and GPCR modulators. Its unique structural features provide a foundation for achieving high potency and selectivity. The synthetic protocols and biological assays detailed in this document offer a practical guide for researchers to explore the potential of this versatile building block in their drug discovery programs. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully unlock their therapeutic potential.
References
Synthetic Routes to Novel Fatty Acid Synthase Inhibitors Utilizing 3-Cyclopentylaniline
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
3-Cyclopentylaniline is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features allow for the synthesis of diverse molecular architectures with the potential to modulate various biological targets. This document provides detailed application notes and experimental protocols for the synthesis of a potent Fatty Acid Synthase (FASN) inhibitor, N-(cis-3-(5-(3-cyclopentylphenyl)-1,3,4-oxadiazol-2-yl)cyclopentyl)acetamide, using this compound as a key starting material. FASN is a critical enzyme in the de novo biosynthesis of fatty acids and is overexpressed in many human cancers, making it an attractive target for anticancer drug development. The inhibition of FASN can lead to apoptosis in tumor cells and suppress tumor growth.
Bioactive Molecule Profile
The target bioactive molecule, N-(cis-3-(5-(3-cyclopentylphenyl)-1,3,4-oxadiazol-2-yl)cyclopentyl)acetamide, is a derivative of 3-substituted cyclopentylamine (B150401) and has been identified as an inhibitor of Fatty Acid Synthase (FASN).[1] Compounds of this class are being explored for their therapeutic potential in oncology.[1]
Synthetic Scheme
The overall synthetic route from this compound to the target FASN inhibitor is depicted below. The synthesis involves a multi-step sequence starting with the conversion of this compound to a benzohydrazide (B10538) intermediate, followed by cyclization to form the 1,3,4-oxadiazole (B1194373) core, and subsequent functionalization to yield the final product.
Caption: Synthetic workflow for the preparation of the target FASN inhibitor.
Experimental Protocols
Step 1: Synthesis of 3-Cyclopentylbenzoic acid from this compound
This step involves the conversion of the amino group of this compound to a carboxylic acid via a Sandmeyer reaction.
-
Materials: this compound, Hydrochloric acid (HCl), Sodium nitrite (B80452) (NaNO₂), Copper(I) cyanide (CuCN), Sodium hydroxide (B78521) (NaOH), Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve this compound in a suitable aqueous acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to complete the reaction, resulting in 3-cyclopentylbenzonitrile.
-
Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidic workup.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of Methyl 3-cyclopentylbenzoate
-
Materials: 3-Cyclopentylbenzoic acid, Methanol (MeOH), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend 3-cyclopentylbenzoic acid in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.
-
Step 3: Synthesis of 3-Cyclopentylbenzohydrazide
-
Materials: Methyl 3-cyclopentylbenzoate, Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), Ethanol.
-
Procedure:
-
Dissolve methyl 3-cyclopentylbenzoate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 12-18 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, and the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain 3-cyclopentylbenzohydrazide.
-
Step 4: Synthesis of cis-3-(5-(3-Cyclopentylphenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine
This step involves the condensation of the hydrazide with a suitable cyclopentane (B165970) derivative followed by oxidative cyclization to form the 1,3,4-oxadiazole ring.
-
Materials: 3-Cyclopentylbenzohydrazide, cis-3-aminocyclopentane-1-carbonitrile, a suitable oxidizing agent (e.g., I₂ in the presence of a base, or other reagents for oxidative cyclization of hydrazones).
-
Procedure:
-
Condense 3-cyclopentylbenzohydrazide with cis-3-aminocyclopentane-1-carbonitrile in a suitable solvent to form the corresponding hydrazone intermediate.
-
To the solution of the hydrazone, add the oxidizing agent and a base (e.g., triethylamine).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with a reducing agent solution (e.g., sodium thiosulfate (B1220275) if iodine is used), followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired cyclopentanamine derivative.
-
Step 5: Synthesis of N-(cis-3-(5-(3-cyclopentylphenyl)-1,3,4-oxadiazol-2-yl)cyclopentyl)acetamide (Target Molecule)
-
Materials: cis-3-(5-(3-Cyclopentylphenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, Acetic anhydride (B1165640) (Ac₂O), Pyridine.
-
Procedure:
-
Dissolve the amine from Step 4 in pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data
The inhibitory activity of the synthesized compound against Fatty Acid Synthase (FASN) is a key parameter. While the specific IC₅₀ value for N-(cis-3-(5-(3-cyclopentylphenyl)-1,3,4-oxadiazol-2-yl)cyclopentyl)acetamide is not publicly available, related compounds from the same class have shown potent inhibition. For context, various FASN inhibitors exhibit a wide range of potencies.
| Inhibitor Name | Target | IC₅₀ (Biochemical Assay) | Cell-based Assay IC₅₀ | Reference |
| TVB-3166 | FASN | 42 nM | 81 nM (palmitate synthesis) | [2] |
| Denifanstat (TVB-2640) | FASN | 52 nM | 72 nM (EC₅₀) | [2] |
| IPI-9119 | FASN | 0.3 nM | - | [3] |
| C75 | FASN | ~35 µM (PC3 cells) | - | [2] |
| Target Molecule (Example) | FASN | Data not available | Data not available |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Signaling Pathway
Fatty Acid Synthase (FASN) is a key enzyme in the de novo lipogenesis pathway, which is crucial for the proliferation and survival of cancer cells. Inhibition of FASN disrupts multiple downstream signaling pathways that are dependent on lipid metabolism.
Caption: FASN signaling pathway and the point of intervention.
Mechanism of Action
The overexpression of FASN in cancer cells leads to increased production of palmitate, a saturated fatty acid. Palmitate is a precursor for the synthesis of more complex lipids required for the formation of new cell membranes, energy storage, and post-translational modification of proteins (palmitoylation) that are critical for signal transduction. By inhibiting FASN, the synthesized molecules block the production of palmitate, thereby depriving cancer cells of essential building blocks and signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and ultimately, a reduction in tumor growth. FASN has been shown to be functionally linked to oncogenic pathways such as the PI3K/AKT and Wnt signaling pathways.[2][4]
Conclusion
This compound serves as a versatile starting material for the synthesis of complex bioactive molecules. The detailed protocols provided herein for the synthesis of a novel FASN inhibitor offer a clear pathway for researchers to generate and evaluate this promising class of anticancer agents. The crucial role of FASN in cancer cell metabolism and survival underscores the therapeutic potential of its inhibitors. Further investigation into the structure-activity relationship and pharmacokinetic properties of these this compound derivatives is warranted to advance their development as clinical candidates.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Synthase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Cyclopentylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 3-cyclopentylaniline, a versatile building block in medicinal chemistry. The protocols detailed below are representative examples of widely used cross-coupling methodologies, offering a foundation for the synthesis of novel N-aryl and N-heteroaryl cyclopentylaniline derivatives. Such compounds are of significant interest in drug discovery due to their potential to interact with various biological targets.
Introduction to Palladium-Catalyzed Cross-Coupling of Anilines
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For the arylation of anilines, the Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[2] This reaction, along with other palladium-catalyzed couplings like the Suzuki-Miyaura, Heck, and Sonogashira reactions, allows for the diversification of the this compound scaffold, which is a valuable starting material for the synthesis of bioactive molecules.[3]
Applications in Drug Discovery
The N-arylated aniline (B41778) motif is a common feature in many kinase inhibitors and other therapeutic agents. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and other diseases.[4][5] Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of drug discovery.[4] While specific derivatives of this compound targeting this pathway are a promising area for exploration, the general class of N-arylanilines has shown activity against such targets. The synthetic accessibility of diverse N-aryl-3-cyclopentylanilines via palladium-catalyzed cross-coupling makes this an attractive scaffold for generating libraries of potential kinase inhibitors.
Representative Cross-Coupling Reactions and Protocols
While specific literature examples for the cross-coupling of this compound are limited, the following sections provide detailed protocols for key palladium-catalyzed reactions based on established methodologies for similar aniline substrates. These protocols are intended to serve as a starting point for reaction optimization.
Buchwald-Hartwig Amination: Synthesis of N-(pyridin-2-yl)-3-cyclopentylaniline
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[1] The following is a representative protocol for the coupling of this compound with 2-bromopyridine (B144113).
Experimental Protocol:
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
2-Bromopyridine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (B28343) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound and 2-bromopyridine to the tube, followed by the addition of anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(pyridin-2-yl)-3-cyclopentylaniline.
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Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | This compound | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 85 (Hypothetical) |
| 4-Bromoanisole | This compound | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 92 (Hypothetical) |
| 1-Chloro-4-nitrobenzene | This compound | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 120 | 24 | 78 (Hypothetical) |
Suzuki-Miyaura Coupling: Synthesis of 3-Cyclopentyl-N-(biphenyl-4-yl)aniline (Hypothetical)
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[6] While typically used to form biaryl compounds, it can be employed in a multi-step synthesis where a C-C bond is formed prior to a C-N coupling, or by using a pre-functionalized aniline. For this example, we will assume a Suzuki coupling on a bromo-substituted precursor to this compound.
Experimental Protocol:
-
Materials:
-
4-Bromo-3-cyclopentylaniline (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
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1,4-Dioxane (4 mL) and Water (1 mL)
-
-
Procedure:
-
In a round-bottom flask, combine 4-bromo-3-cyclopentylaniline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the dioxane and water solvent mixture.
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Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction to 90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
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After completion (typically 4-12 hours), cool to room temperature.
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Extract the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate and purify by column chromatography.
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Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-cyclopentylaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 88 (Hypothetical) |
| This compound (as diazonium salt) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ (2.0) | Toluene/H₂O | 80 | 6 | 82 (Hypothetical) |
Heck Reaction: Synthesis of (E)-3-(3-Cyclopentylaminophenyl)acrylate (Hypothetical)
The Heck reaction is a method for the arylation of alkenes.[7]
Experimental Protocol:
-
Materials:
-
This compound (as 3-iodoaniline (B1194756) precursor) (1.0 mmol, 1.0 equiv.)
-
Methyl acrylate (B77674) (1.5 mmol, 1.5 equiv.)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
To a sealed tube, add 3-iodoaniline, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with an inert gas.
-
Add acetonitrile, triethylamine, and methyl acrylate.
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
Cool, filter, and concentrate the reaction mixture.
-
Purify by column chromatography.
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Data Presentation: Representative Heck Reaction Conditions
| Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodoaniline | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | Acetonitrile | 100 | 18 | 75 (Hypothetical) |
| 3-Bromoaniline | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMF | 120 | 24 | 68 (Hypothetical) |
Sonogashira Coupling: Synthesis of 3-Cyclopentyl-N-(phenylethynyl)aniline (Hypothetical)
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8]
Experimental Protocol:
-
Materials:
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This compound (as 3-iodoaniline precursor) (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
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Triethylamine (Et₃N) (5 mL)
-
-
Procedure:
-
In a Schlenk flask, dissolve 3-iodoaniline in triethylamine.
-
Degas the solution with an inert gas.
-
Add PdCl₂(PPh₃)₂, CuI, and phenylacetylene.
-
Stir the reaction at room temperature.
-
Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Data Presentation: Representative Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 25 | 4 | 90 (Hypothetical) |
| 3-Bromoaniline | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 60 | 12 | 80 (Hypothetical) |
Visualizations
Experimental Workflow
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-Cyclopentylaniline Synthesis
Welcome to the technical support center for the synthesis of 3-Cyclopentylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and reductive amination. The Buchwald-Hartwig reaction involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 3-bromocyclopentylbenzene or 3-chlorocyclopentylbenzene) with an ammonia (B1221849) equivalent.[1] Reductive amination typically involves the reaction of 3-cyclopentylbenzaldehyde (B2604356) or 3-cyclopentylphenyl ketone with an amine source in the presence of a reducing agent.[2]
Q2: My Buchwald-Hartwig amination is resulting in a low yield. What are the likely causes?
A2: Low yields in Buchwald-Hartwig aminations can be attributed to several factors. Key areas to investigate include:
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Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine (B1218219) ligand is critical. For aryl chlorides, which are generally less reactive, bulky and electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3]
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Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, the physical properties of the base (e.g., particle size) can also impact the reaction rate.[4]
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Solvent and Temperature: The reaction requires anhydrous and deoxygenated conditions. Toluene (B28343) and dioxane are common solvents. The optimal temperature can vary depending on the specific substrates and catalyst system, typically ranging from 80-110 °C.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensuring a strictly inert atmosphere (argon or nitrogen) throughout the reaction is essential to prevent catalyst deactivation.
Q3: I am observing significant side product formation in my synthesis. What are the common side reactions?
A3: In the Buchwald-Hartwig amination, a common side reaction is the hydrodehalogenation of the aryl halide starting material. This can be influenced by the choice of ligand and base.[5] In reductive amination, potential side reactions include the reduction of the starting carbonyl compound to an alcohol and the formation of secondary or tertiary amines if the primary amine product reacts further with the carbonyl starting material.[6]
Q4: How can I effectively purify the crude this compound?
A4: Purification of this compound can typically be achieved by column chromatography on silica (B1680970) gel.[7][8] An initial acid-base extraction can be effective for removing non-basic impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the aniline, transferring it to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[9]
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive catalyst | Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere. |
| Poorly chosen ligand | For 3-cyclopentylchlorobenzene, use a bulky, electron-rich biarylphosphine ligand to facilitate oxidative addition. | |
| Reaction stalls before completion | Catalyst deactivation | The ligand may be degrading at the reaction temperature. Consider a more thermally stable ligand or a lower reaction temperature over a longer period. |
| Insoluble base | Grind the inorganic base to a fine powder before use to increase its surface area and reactivity.[4] | |
| Significant amount of hydrodehalogenation byproduct | Suboptimal ligand or base | Screen different ligands and bases. A less reactive base might disfavor this side reaction. |
Issues in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Formation of 3-cyclopentylbenzyl alcohol | Reducing agent is too reactive | Use a milder reducing agent that selectively reduces the imine/enamine intermediate over the carbonyl group, such as sodium triacetoxyborohydride.[2] |
| Formation of di- and tri-alkylated anilines | Over-reaction of the product | Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Low conversion of the starting carbonyl | Inefficient imine formation | Ensure the removal of water formed during imine formation, for example, by using molecular sieves. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of substituted anilines via Buchwald-Hartwig amination, providing a comparative overview.
| Aryl Halide | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chloroanisole | Methylamine | 0.05 | BrettPhos (0.1) | t-BuONa | Toluene | RT | 1 | >97 |
| Aryl Chloride | Primary Aliphatic Amine | 0.05 | BrettPhos (0.1) | t-BuONa | Toluene | RT | 1 | Excellent |
| Aryl Chloride | Aniline | 0.01 | BrettPhos (0.02) | t-BuONa | Toluene | RT | 1 | High |
| 3-Chloroaniline deriv. | Various amines | Pd₂(dba)₃ (1-2) | Biarylphosphine (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | Moderate to High |
Note: The data presented is based on analogous reactions and serves as a general guideline. Yields for the specific synthesis of this compound may vary.[3][10]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3-Cyclopentylbromobenzene
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., a bulky biarylphosphine ligand, 2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the base (e.g., sodium tert-butoxide, 1.4 equiv.). Then, add 3-cyclopentylbromobenzene (1.0 equiv.) and the ammonia source.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation. Then, heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[8][11]
Protocol 2: Reductive Amination of 3-Cyclopentylbenzaldehyde
This protocol is a general guideline and should be optimized for the specific application.
-
Imine Formation: In a round-bottom flask, dissolve 3-cyclopentylbenzaldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol (B129727) or dichloroethane). Add the ammonia source (e.g., a solution of ammonia in methanol or ammonium (B1175870) acetate, in excess). If necessary, add a catalyst such as titanium(IV) isopropoxide to facilitate imine formation. Stir the mixture at room temperature.
-
Reduction: To the solution containing the intermediate imine, carefully add a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride, 1.5 equiv.) in portions.
-
Reaction: Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][12]
Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Logic for Reductive Amination.
References
- 1. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Cyclopentylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Cyclopentylaniline.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or reddish color. What is the cause and how can I fix it?
A1: The discoloration of anilines, including this compound, is most commonly due to aerial oxidation. The amino group is susceptible to oxidation, which leads to the formation of colored polymeric byproducts.[1][2] This process can be accelerated by exposure to light and air. To remedy this, distillation under reduced pressure (vacuum distillation) is highly effective for liquid anilines.[2] For solid derivatives, recrystallization, sometimes with the addition of a small amount of a reducing agent like sodium dithionite (B78146) or activated charcoal, can remove colored impurities.[1]
Q2: What are the most common impurities I can expect in my crude this compound?
A2: The impurities will largely depend on the synthetic route used.
-
From Catalytic Hydrogenation of 3-Cyclopentylnitrobenzene: Common impurities include unreacted starting material (3-cyclopentylnitrobenzene), partially reduced intermediates (e.g., nitrosobenzene (B162901) and hydroxylamine (B1172632) derivatives), and byproducts from over-reduction or side reactions.[3][4][5]
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From Friedel-Crafts type reactions followed by reduction: If synthesized via acylation and subsequent reduction, impurities could include residual acylating agents, Lewis acid catalyst residues, and byproducts from incomplete reduction. Note that direct Friedel-Crafts alkylation on aniline (B41778) is generally not feasible due to the aniline nitrogen coordinating with the Lewis acid catalyst.[6][7][8]
Q3: I am having trouble getting my this compound to crystallize during recrystallization. It's "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the cooling solvent as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated. To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure this compound. If these methods fail, you may need to redissolve the oil by adding more hot solvent and allowing it to cool more slowly. Choosing a different solvent system with a lower boiling point may also be necessary.
Q4: Can I use standard silica (B1680970) gel for column chromatography to purify this compound?
A4: While possible, caution is advised. Silica gel is slightly acidic, and anilines can sometimes be sensitive to this, leading to degradation on the column.[1] This can result in streaking of the compound during elution and lower recovery. To mitigate this, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine (B128534) to the eluent) or opt for a different stationary phase like alumina.
Troubleshooting Guides
Distillation
| Problem | Potential Cause(s) | Solution(s) |
| Product is still colored after distillation. | 1. Oxidation during distillation. 2. Co-distillation with a colored impurity. | 1. Ensure a good vacuum to keep the distillation temperature low.[2] Distilling over a small amount of zinc dust can help prevent oxidation.[1] 2. Use fractional distillation for better separation. |
| Low recovery of product. | 1. Product decomposition at high temperatures. 2. Inefficient condensation. | 1. Use vacuum distillation to lower the boiling point.[2] 2. Ensure adequate cooling water flow through the condenser. |
| "Bumping" or uneven boiling. | 1. Lack of boiling chips or stir bar. 2. High viscosity of the crude material. | 1. Always add fresh boiling chips or a magnetic stir bar before heating. 2. Dilute the crude mixture with a high-boiling, inert solvent if appropriate. |
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not at room temperature.[9] Test a range of solvents (e.g., ethanol, methanol, hexane, or mixtures like ethanol/water) on a small scale first.[1] |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent used). 2. Cooling is too rapid. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask or add a seed crystal. |
| Low yield of purified product. | 1. Using too much solvent. 2. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the funnel and receiving flask before hot filtration. |
Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Product is not eluting from the column. | 1. Eluent is not polar enough. 2. Compound has degraded on the silica gel. | 1. Gradually increase the polarity of the eluent. 2. Test the stability of your compound on a TLC plate with silica. Consider using a deactivated stationary phase (e.g., silica with triethylamine) or alumina. |
| Poor separation of product from impurities. | 1. Incorrect eluent system. 2. Column was not packed properly. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound. 2. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Streaking of the compound on the column/TLC. | Interaction of the basic aniline with the acidic silica gel. | Add a small amount of a base like triethylamine (0.1-1%) to the eluent system. |
Experimental Protocols
Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Evacuation: Slowly apply vacuum to the system. The crude material may bubble as dissolved gases are removed.[2]
-
Heating: Begin heating the distillation flask once a stable vacuum is achieved.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of aniline at 20 mmHg is approximately 72°C, which can be used as an estimate.[2]
-
Completion: Stop the distillation before the flask is completely dry to avoid the formation of potentially explosive peroxides.
Recrystallization of this compound (assuming it is a solid at room temperature)
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent. Good starting points for anilines include ethanol, methanol, hexane, or ethanol/water mixtures.[1] Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Flash Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine a suitable mobile phase. A good starting point for anilines is a mixture of hexanes and ethyl acetate. Add a small amount of triethylamine (e.g., 0.5%) to the solvent mixture to prevent streaking. The ideal solvent system should give the this compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Example Purification Data for Crude this compound
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) |
| Vacuum Distillation | 85% | 98% | 75% |
| Recrystallization | 90% (solid crude) | >99% | 65% |
| Flash Chromatography | 80% | >99% | 80% |
Note: The data in this table are illustrative examples and will vary depending on the nature and amount of impurities in the crude material.
Visualizations
Caption: A decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 3-Cyclopentylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclopentylaniline. The information is designed to help anticipate and resolve common issues related to byproduct formation during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Q1: What are the most common byproducts when synthesizing this compound via catalytic hydrogenation of 1-cyclopentyl-3-nitrobenzene?
A1: The most common byproducts arise from incomplete reduction of the nitro group. The primary intermediate is 1-cyclopentyl-3-(hydroxyamino)benzene (the hydroxylamine (B1172632) derivative). This intermediate can then undergo condensation reactions to form azoxy and azo compounds, which are often colored impurities. Under optimized conditions with an active catalyst and sufficient hydrogen, these intermediates are fully converted to the desired aniline.[1][2]
Troubleshooting Common Synthesis Byproducts:
| Byproduct Class | Potential Cause | Recommended Solution |
| Hydroxylamine, Azoxy, and Azo compounds | - Inactive or poisoned catalyst- Insufficient hydrogen pressure or reaction time- Low reaction temperature | - Ensure the catalyst (e.g., Pd/C, Raney Ni) is fresh and active.- Increase hydrogen pressure and/or reaction time.- Optimize temperature; while initial reaction may be exothermic, sufficient thermal energy is needed for full conversion.- Consider adding a vanadium compound co-catalyst, which can prevent the accumulation of hydroxylamine intermediates.[1] |
| Isomeric Anilines (2- and 4-cyclopentylaniline) | - Impure starting material (e.g., presence of 1-cyclopentyl-2-nitrobenzene (B8471107) or 1-cyclopentyl-4-nitrobenzene). | - Verify the purity of the starting 1-cyclopentyl-3-nitrobenzene by GC-MS or NMR before starting the reaction. |
Reactions Using this compound
Q2: I am performing an amide coupling reaction with this compound and a carboxylic acid using a carbodiimide (B86325) reagent like DCC. What byproducts should I expect?
A2: When using N,N'-Dicyclohexylcarbodiimide (DCC), the most common byproduct is N,N'-dicyclohexylurea (DCU).[3] DCU is formed from the reaction of DCC with the activated carboxylic acid. While DCU is largely insoluble in many common organic solvents like dichloromethane (B109758) and can be removed by filtration, some may remain in solution, requiring chromatographic purification. Another potential issue is incomplete conversion, leaving unreacted this compound and carboxylic acid.
Q3: My Buchwald-Hartwig amination reaction using this compound and an aryl halide is giving a significant amount of a side product where the halogen on my aryl halide is replaced by hydrogen. What is this byproduct and why is it forming?
A3: This byproduct is the hydrodehalogenated arene. It is a known side product in Buchwald-Hartwig aminations and can compete with the desired reductive elimination step that forms the C-N bond.[4] Its formation can be influenced by the choice of ligand, base, solvent, and the presence of water.
Q4: I am trying to perform a Sandmeyer reaction on this compound to install a bromo group. My yield is low and I have several impurities. What are the likely side products?
A4: In the Sandmeyer reaction, the diazonium salt intermediate is highly reactive. Common side products include:
-
3-Cyclopentylphenol: Formed if the diazonium salt reacts with water. This is often the major byproduct if the reaction temperature is not kept low (typically 0-5 °C).[5][6]
-
Azo compounds: These can form from the coupling of the diazonium salt with unreacted this compound if the reaction medium is not sufficiently acidic.[5]
-
Biaryl compounds: Formed from the coupling of aryl radical intermediates.[7]
Quantitative Data on Byproduct Formation
The following data is for reactions with analogous compounds and serves as a representative guide. Actual yields and byproduct distribution will vary based on specific substrates and reaction conditions.
Table 1: Representative Yields for Sandmeyer Reaction of 3-Acetylaniline (Analogue for this compound)
| Starting Material | Product | Copper(I) Salt | Typical Yield (%) | Common Byproducts |
| 3-Acetylaniline | 3-Bromoacetophenone | CuBr | 70-75% | 3-Acetylphenol, Azo compounds |
| 3-Acetylaniline | 3-Chloroacetophenone | CuCl | 65-70% | 3-Acetylphenol, Azo compounds |
Data adapted from Organic Syntheses procedures for analogous reactions.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline for the reduction of a nitroarene.
-
Catalyst Preparation: In a suitable hydrogenation vessel, add 1-cyclopentyl-3-nitrobenzene (1.0 eq) dissolved in a solvent such as ethanol (B145695) or methanol.
-
Inerting: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-2 mol%). Seal the vessel and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified further by distillation or column chromatography if necessary.
Protocol 2: Sandmeyer Bromination of this compound (Representative)
This protocol outlines the conversion of this compound to 3-bromo-1-cyclopentylbenzene.
-
Diazotization:
-
In a flask, prepare a solution of this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, ~1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
-
Copper(I) Bromide Solution:
-
In a separate reaction vessel, dissolve copper(I) bromide (CuBr, ~1.2 eq) in HBr. Cool this solution to 0 °C.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, then with aqueous sodium hydroxide (B78521) to remove any phenolic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
improving the stability of 3-Cyclopentylaniline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Cyclopentylaniline in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a primary aromatic amine, is primarily influenced by several factors:
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Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This often results in the formation of colored degradation products.
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pH: The pH of the solution can significantly impact stability. While anilines are generally more stable in neutral to slightly acidic conditions, extreme pH levels can catalyze degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
Light Exposure: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of impurities.
-
Solvent: The choice of solvent can influence the stability of this compound.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of aniline (B41778) and its derivatives, the most probable degradation pathways for this compound involve oxidation.[1] This can lead to the formation of various by-products, including:
-
Nitroso and nitro compounds
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Azoxy and azo compounds
-
Polymeric materials
Hydrolysis is less common for the aniline moiety itself but could be relevant if the solution contains other reactive species or is subjected to extreme pH and temperature.
Q3: How can I visually identify potential degradation of my this compound solution?
A3: A common sign of this compound degradation is a change in the color of the solution. Freshly prepared solutions are often colorless to pale yellow. The development of a yellow, brown, or even darker color can indicate the formation of colored oxidation products. The appearance of precipitates may also suggest the formation of insoluble degradation products or polymers.
Q4: What are the best practices for preparing and storing this compound solutions to maximize stability?
A4: To enhance the stability of this compound solutions, consider the following best practices:
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Use high-purity solvents: Impurities in solvents can catalyze degradation.
-
Deoxygenate solvents: Purging solvents with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
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Control temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.
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Optimize pH: If possible, buffer the solution to a pH range where this compound exhibits maximum stability, which would need to be determined experimentally but is generally expected to be in the neutral to slightly acidic range.
-
Consider antioxidants: The addition of antioxidants can be explored to inhibit oxidative degradation.
Troubleshooting Guides
Issue 1: Discoloration of this compound Solution
Symptom: The this compound solution, which was initially colorless or pale yellow, has turned yellow, brown, or dark.
Potential Cause: This is a strong indication of oxidative degradation.
Troubleshooting Steps:
-
Review Preparation and Storage Conditions:
-
Was the solvent deoxygenated before use?
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Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon)?
-
Was the solution protected from light during preparation and storage?
-
What was the storage temperature?
-
-
Investigate Potential Contaminants:
-
Are there any potential sources of metal ion contamination in the solvent or glassware?
-
Could there be any residual oxidizing agents from previous experiments?
-
-
Implement Corrective Actions:
-
Prepare fresh solutions using deoxygenated solvents.
-
Use amber glassware or light-blocking containers.
-
Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C).
-
Consider adding an antioxidant (e.g., BHT, ascorbic acid) after verifying its compatibility with your experimental system.
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Issue 2: Precipitation in this compound Solution
Symptom: A solid precipitate has formed in the this compound solution upon standing.
Potential Causes:
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Formation of insoluble degradation products or polymers.
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The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.
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A change in pH affecting solubility.
Troubleshooting Steps:
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Assess Degradation:
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Is the precipitation accompanied by discoloration? If so, it is likely due to degradation.
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Analyze the supernatant for the presence of degradation products using a stability-indicating analytical method (e.g., HPLC).
-
-
Evaluate Solubility:
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Check the solubility of this compound in the solvent at the storage temperature. You may need to perform a solubility study.
-
If the storage temperature is lower than the preparation temperature, the compound may be precipitating out.
-
-
Corrective Actions:
-
If degradation is the cause, follow the troubleshooting steps for discoloration.
-
If solubility is the issue, consider using a co-solvent to increase solubility or storing the solution at a temperature where the compound remains in solution. Be aware that higher temperatures may accelerate degradation.
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Ensure the pH of the solution is maintained, as changes can affect the solubility of the amine.
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Issue 3: Loss of Potency or Inconsistent Assay Results
Symptom: The concentration of this compound, as determined by an analytical method (e.g., HPLC), is lower than expected or varies between preparations.
Potential Cause: Chemical degradation of this compound.
Troubleshooting Steps:
-
Verify Analytical Method:
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Conduct a Forced Degradation Study:
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Perform a forced degradation study to identify the potential degradation products and confirm that the analytical method can detect them.[4] (See Experimental Protocols section for a detailed methodology).
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-
Review Solution Handling:
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Follow the best practices for preparation and storage as outlined in the FAQs.
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Minimize the time solutions are kept at room temperature or exposed to ambient conditions.
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Data Presentation
The following tables present hypothetical but representative data from a forced degradation study on a 0.1 mg/mL solution of this compound in a 1:1 acetonitrile (B52724)/water mixture. This data illustrates the expected trends in stability under various stress conditions.
Table 1: Effect of pH on the Stability of this compound at 40°C for 72 hours
| Condition | % this compound Remaining | Appearance |
| 0.1 M HCl | 85.2% | Pale Yellow |
| pH 4.0 Buffer | 95.8% | Colorless |
| pH 7.0 Buffer | 92.5% | Faint Yellow |
| pH 9.0 Buffer | 78.1% | Yellow-Brown |
| 0.1 M NaOH | 65.4% | Dark Brown |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.0 Buffer for 72 hours
| Temperature | % this compound Remaining | Appearance |
| 4°C | 99.5% | Colorless |
| 25°C | 96.3% | Faint Yellow |
| 40°C | 92.5% | Faint Yellow |
| 60°C | 81.7% | Yellow |
Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound at 25°C for 24 hours
| Condition | % this compound Remaining | Appearance |
| 3% H₂O₂ | 55.2% | Dark Brown |
| UV Light (254 nm) | 88.9% | Yellow |
| Visible Light | 94.1% | Pale Yellow |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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pH buffers (e.g., phosphate (B84403) or acetate)
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Class A volumetric flasks and pipettes
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HPLC system with a UV detector
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., 1:1 acetonitrile/water).
-
-
Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
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Dilute to a final concentration of 0.1 mg/mL with the solvent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the solvent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the solvent.
-
-
Thermal Degradation:
-
Transfer the stock solution to a vial and heat in an oven at 80°C for 48 hours.
-
Cool to room temperature and dilute to a final concentration of 0.1 mg/mL with the solvent.
-
-
Photolytic Degradation:
-
Place a solution of this compound (0.1 mg/mL) in a photostability chamber and expose it to light as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and a low pH phosphate buffer).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Scaling Up 3-Cyclopentylaniline Production
Welcome to the technical support center for the synthesis and scale-up of 3-Cyclopentylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a successful and efficient production process.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the large-scale production of this compound?
A1: For large-scale synthesis, a highly effective and scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 3-bromoaniline (B18343) with cyclopentylboronic acid or its esters. This method is generally preferred over routes like Friedel-Crafts acylation followed by reduction and nitration due to better regioselectivity and milder reaction conditions.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
A2: The critical parameters for a successful Suzuki-Miyaura coupling include:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for activating the C-Br bond. For coupling aryl bromides, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos) are effective.
-
Base Selection: The base is essential for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[2] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often optimal.[2] Common choices include dioxane/water, toluene/water, or 2-MeTHF/water.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures can lead to catalyst decomposition and increased side product formation.
Q3: What are the common impurities encountered in the synthesis of this compound via Suzuki coupling?
A3: Common impurities include:
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Unreacted Starting Materials: Residual 3-bromoaniline and cyclopentylboronic acid.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two 3-bromoaniline molecules (3,3'-diaminobiphenyl) or two cyclopentylboronic acid molecules (bicyclopentyl). This is often promoted by the presence of oxygen.
-
Protodeboronation Product: Formation of cyclopentane (B165970) from the reaction of cyclopentylboronic acid with a proton source.
-
Dehalogenation Product: Reduction of 3-bromoaniline to aniline.
-
Residual Palladium: The final product must be purified to remove trace amounts of the palladium catalyst, which is crucial for pharmaceutical applications.
Q4: How can I effectively purify the final this compound product?
A4: A multi-step purification process is typically required:
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Aqueous Work-up: After the reaction, an aqueous work-up is essential to remove the bulk of inorganic salts and water-soluble impurities.[2]
-
Extraction: The product is extracted into an organic solvent.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and organic byproducts.
-
Distillation or Recrystallization: Depending on the physical state of the purified product, distillation under reduced pressure or recrystallization can be used for final purification to achieve high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield in Suzuki Coupling Reaction
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling and storage to prevent deactivation. Consider increasing the catalyst loading in small increments for challenging reactions. |
| Insufficiently Inert Atmosphere | Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for an extended period. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas. |
| Incorrect Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water) to find the optimal conditions for your specific substrate combination. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for any signs of product or catalyst degradation. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | Improve degassing procedures for solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronation of Cyclopentylboronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents where possible. Consider using cyclopentylboronic acid pinacol (B44631) ester, which is more stable. |
| Dehalogenation of 3-Bromoaniline | Presence of hydride sources in the reaction mixture. | Ensure high purity of all reagents and solvents. |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities during Chromatography | Similar polarity of the product and impurities. | Optimize the solvent system for column chromatography by testing various solvent gradients. Consider using a different stationary phase if separation on silica gel is not effective. |
| Residual Palladium in the Final Product | Inefficient removal during work-up and chromatography. | After the initial work-up, consider washing the organic layer with a solution of a palladium scavenger. Multiple chromatographic purifications may be necessary. |
| Oily Product Instead of a Solid | Presence of impurities or residual solvent. | Ensure all solvent has been removed under high vacuum. Attempt further purification by chromatography. If the product is expected to be a solid, try to induce crystallization by scratching the flask or adding a seed crystal. |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentylboronic Acid
This protocol describes a general method for the preparation of the key starting material, cyclopentylboronic acid, from cyclopentylmagnesium bromide.
Materials:
-
Cyclopentyl bromide
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Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
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Trimethyl borate (B1201080)
-
Hydrochloric acid (HCl)
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Hexane
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Anhydrous sodium sulfate
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. Add a solution of cyclopentyl bromide in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and slowly add aqueous HCl to quench the reaction and hydrolyze the borate ester. Stir the mixture for 1-2 hours.
-
Extraction and Isolation: Extract the aqueous layer with hexane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude cyclopentylboronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of 3-bromoaniline with cyclopentylboronic acid.
Materials:
-
3-Bromoaniline
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Cyclopentylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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Triphenylphosphine (B44618) (PPh₃)
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Potassium carbonate (K₂CO₃)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 equiv.), cyclopentylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of dioxane. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere and Solvent Addition: Seal the flask and purge with argon or nitrogen for 15-20 minutes. Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford this compound.
Quantitative Data Summary
The following tables provide representative data for the proposed synthetic steps. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactant Ratio | 3-Bromoaniline : Cyclopentylboronic acid (1 : 1.2) |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand Loading | 8 mol% PPh₃ |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent System | Dioxane/Water (4:1) |
| Temperature | 95 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-90% |
| Purity (after chromatography) | >98% |
Table 2: Troubleshooting Guide with Expected Purity/Yield Impact
| Issue | Potential Impact on Yield | Potential Impact on Purity |
| Incomplete reaction | Significant decrease | Low |
| Catalyst deactivation | Significant decrease | Low |
| Homocoupling | Moderate decrease | Significant decrease |
| Protodeboronation | Minor to moderate decrease | Minor decrease |
| Inefficient purification | No direct impact | Significant decrease |
Visualizations
References
minimizing side reactions in the synthesis of 3-Cyclopentylaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-cyclopentylaniline derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives. Two primary synthesis routes are considered: the reduction of 1-cyclopentyl-3-nitrobenzene and the Buchwald-Hartwig amination of 3-cyclopentylbromobenzene.
Guide 1: Reduction of 1-Cyclopentyl-3-nitrobenzene
The reduction of a nitro-aromatic precursor is a common method for synthesizing anilines. However, several side reactions can occur, leading to impurities and reduced yields.
Issue 1: Formation of Azoxy, Azo, and Hydrazo Byproducts
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Symptom: The final product mixture contains significant amounts of colored impurities, and the yield of this compound is lower than expected. These byproducts can include azoxybenzene, azobenzene, and hydrazobenzene (B1673438) derivatives.[1]
-
Cause: Incomplete reduction of the nitro group. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates which can condense to form these dimeric impurities.[1]
-
Troubleshooting Actions:
-
Optimize Catalyst and Hydrogen Pressure: Ensure complete reduction by using a sufficiently active catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and adequate hydrogen pressure. The choice of catalyst can significantly influence selectivity.
-
Control Reaction Temperature: The formation of these byproducts can be temperature-dependent. Running the reaction at a lower temperature may improve selectivity towards the desired aniline (B41778). However, this may also decrease the reaction rate.
-
Ensure Efficient Stirring: In heterogeneous catalytic hydrogenation, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and ensure it goes to completion.
-
Issue 2: Hydrodehalogenation (for halogenated derivatives)
-
Symptom: When synthesizing a halogenated this compound derivative, the final product contains the dehalogenated analog as a significant impurity.
-
Cause: The catalyst used for nitro group reduction can also catalyze the removal of halogen substituents from the aromatic ring.
-
Troubleshooting Actions:
-
Select a Chemoselective Catalyst: Certain catalysts, such as some platinum-based catalysts, are known to be more selective for nitro group reduction over hydrodehalogenation compared to palladium-based catalysts.[2]
-
Use Catalyst Inhibitors/Modifiers: The addition of small amounts of inhibitors (e.g., sulfur-containing compounds) can sometimes selectively poison the catalyst sites responsible for hydrodehalogenation. This requires careful optimization.
-
Control Reaction Time and Hydrogen Pressure: Over-reduction and hydrodehalogenation can be favored by prolonged reaction times and high hydrogen pressures. Stopping the reaction once the nitro group is fully reduced is critical.
-
Guide 2: Buchwald-Hartwig Amination of 3-Cyclopentylbromobenzene
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. However, side reactions can still occur.
Issue 1: Hydrodehalogenation of the Aryl Halide
-
Symptom: A significant amount of cyclopentylbenzene (B1606350) is observed as a byproduct, reducing the yield of the desired this compound.
-
Cause: A competing side reaction where the aryl halide is reduced, replacing the bromine with a hydrogen atom.[3] This can be caused by β-hydride elimination from the palladium-amide intermediate.[3]
-
Troubleshooting Actions:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the C-N bond over side reactions.
-
Base Selection: The nature and strength of the base can influence the reaction outcome. Weaker bases may sometimes reduce the extent of side reactions, but this can also slow down the desired amination.
-
Reaction Temperature and Time: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Ensure the reaction is not run for an unnecessarily long time after the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are the catalytic hydrogenation of 1-cyclopentyl-3-nitrobenzene and the palladium-catalyzed Buchwald-Hartwig amination of 3-cyclopentylbromobenzene with an ammonia (B1221849) equivalent. A third, less common route involves the Friedel-Crafts acylation of cyclopentylbenzene, followed by a Beckmann rearrangement of the resulting oxime.
Q2: How can I purify this compound from the side products of a nitro reduction?
A2: Purification can typically be achieved through column chromatography on silica (B1680970) gel. The polarity differences between the desired aniline and the less polar azoxy and azo byproducts, or the more polar hydrazo byproduct, usually allow for good separation. Distillation under reduced pressure can also be an effective purification method for the final product.
Q3: Are there any specific safety precautions I should take during the catalytic hydrogenation of a nitro compound?
A3: Yes, catalytic hydrogenation of nitro compounds can be hazardous. The reaction is often exothermic, and unstable hydroxylamine intermediates can accumulate and decompose, potentially leading to a rapid increase in temperature and pressure.[4] It is crucial to have efficient cooling and to monitor the reaction temperature closely. Always use appropriate safety equipment and conduct the reaction in a well-ventilated area, preferably in a fume hood designed for high-pressure reactions.
Q4: In a Buchwald-Hartwig amination, what are some common palladium catalysts and ligands to start with?
A4: A common starting point would be a palladium(0) precursor like Pd₂(dba)₃ or a palladium(II) precatalyst like Pd(OAc)₂ combined with a suitable phosphine ligand. For aryl amine synthesis, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective in promoting high yields and minimizing side reactions.
Q5: Can I use other aryl halides besides 3-cyclopentylbromobenzene for the Buchwald-Hartwig amination?
A5: Yes, the Buchwald-Hartwig amination is compatible with a range of aryl halides. The reactivity generally follows the order I > Br > Cl. While aryl iodides are more reactive, they are also more expensive. Aryl chlorides are often more challenging substrates and may require more specialized catalyst systems.
Experimental Protocols & Data
Table 1: Catalytic Hydrogenation of Nitroaromatics - Conditions and Side Products
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 5% Pd/C | Raney Ni | PtO₂ |
| Solvent | Ethanol | Methanol | Ethyl Acetate |
| H₂ Pressure | 50 psi | 100 psi | 60 psi |
| Temperature | 25 °C | 50 °C | 25 °C |
| Potential Side Products | Azoxy, Azo derivatives | Over-reduction | Hydrodehalogenation (if applicable) |
Table 2: Buchwald-Hartwig Amination - Conditions and Side Products
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | XPhos | SPhos | P(t-Bu)₃ |
| Base | NaOtBu | LHMDS | K₂CO₃ |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 100 °C | 110 °C | 90 °C |
| Potential Side Products | Hydrodehalogenation | Incomplete reaction | Slow reaction rate |
Visualizations
Caption: Primary synthetic routes to this compound and their major side products.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
troubleshooting guide for reactions involving 3-Cyclopentylaniline
Welcome to the technical support center for 3-Cyclopentylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can lead to discoloration and impurity formation.
Q2: What are the main safety precautions when handling this compound?
A2: Like many anilines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
Q3: How does the cyclopentyl group affect the reactivity of the aniline (B41778)?
A3: The cyclopentyl group is an electron-donating group (EDG) which increases the electron density of the aromatic ring, making the amino group a stronger nucleophile compared to unsubstituted aniline.[1] This enhanced nucleophilicity can lead to faster reaction rates in, for example, amide bond formations and nucleophilic aromatic substitutions. However, the bulky nature of the cyclopentyl group may also introduce steric hindrance, which could potentially slow down reactions at the ortho positions.
Q4: Is this compound prone to oxidation?
A4: Yes, anilines are susceptible to oxidation, which can result in the formation of colored impurities. It is crucial to handle this compound under an inert atmosphere and to use degassed solvents, especially in reactions that are sensitive to oxidation, such as palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Amide Bond Formation
Amide coupling is a common reaction involving this compound. Below are some common issues and their solutions.
Q1: My amide coupling reaction with this compound is sluggish or gives a low yield. What are the potential causes and solutions?
A1: Low yields in amide coupling reactions can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the aniline.
-
Steric Hindrance: While the cyclopentyl group is at the meta position, the carboxylic acid coupling partner might be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction temperature or extend the reaction time. Using a less sterically demanding coupling reagent might also be beneficial.
-
-
Poor Nucleophilicity of the Aniline: Although the cyclopentyl group is electron-donating, other substituents on the aniline or the carboxylic acid could reduce nucleophilicity. Electron-withdrawing groups on the aniline ring can decrease its reactivity.[3]
-
Solution: The use of stronger coupling agents like PyBOP in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can facilitate the reaction with less reactive anilines.[3]
-
-
Solubility Issues: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent in which all reactants are soluble. Common solvents for amide coupling include DMF, DCM, and acetonitrile.[2] Gentle heating might be necessary to ensure complete dissolution.
-
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
A2: Several side reactions can occur during amide bond formation:
-
Double Acylation: The newly formed amide can sometimes be acylated again, though this is less common with anilines.
-
Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide-based coupling reagents.[4]
-
Solution: The addition of HOBt or HOAt can help to suppress racemization.[4]
-
-
Side reactions of coupling reagents: For example, when using DCC, the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove.
-
Solution: Using a water-soluble carbodiimide (B86325) like EDC simplifies the workup, as the urea (B33335) byproduct can be removed with an aqueous wash.
-
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Base | Pros | Cons |
| EDC | HOBt or HOAt | DIPEA, Et3N | Water-soluble byproducts, easy workup.[2] | Can lead to racemization without additives. |
| HATU | None | DIPEA, 2,4,6-Collidine | High reactivity, low racemization. | Higher cost, can be sensitive to moisture. |
| DCC | DMAP or HOBt | None or Et3N | Inexpensive and effective. | Byproduct (DCU) is often insoluble and requires filtration. |
| PyBOP | None | DIPEA | Effective for sterically hindered substrates. | Can be expensive. |
Experimental Protocol: General Procedure for Amide Coupling of this compound with a Carboxylic Acid using HATU
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HATU (1.1 eq.).
-
Solvent Addition: Add anhydrous DMF as the solvent.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[5][6]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Workflow for Troubleshooting Amide Coupling Reactions
Caption: Troubleshooting workflow for low-yielding amide coupling reactions.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. Here are some common issues when using an aniline derivative like this compound (after converting it to a haloaniline).
Q1: My Suzuki-Miyaura reaction is not proceeding to completion, and I observe starting material remaining. What should I check?
A1: Incomplete conversion in a Suzuki-Miyaura reaction can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and can be deactivated.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Using a palladium precatalyst can sometimes give more reproducible results.[7]
-
-
Incorrect Base: The choice of base is critical for the transmetalation step.
-
Solution: The solubility of the base can be important. While K2CO3 is common, sometimes stronger bases like Cs2CO3 or K3PO4 are more effective, especially for less reactive substrates.[7]
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeborylation, especially at high temperatures.
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the reaction is not heated for an unnecessarily long time.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For electron-rich anilines, ligands like SPhos or XPhos may be more effective than PPh3.[8]
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen in the reaction mixture.
-
Solution: Thoroughly degas all solvents and reagents before use. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is also important.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh3)4 | Pd(OAc)2 | Pd2(dba)3 |
| Ligand | None | SPhos | XPhos |
| Base | K2CO3 | K3PO4 | Cs2CO3 |
| Solvent | Dioxane/H2O (4:1) | Toluene | THF |
| Temperature | 80-100 °C | 100-110 °C | 65-80 °C |
| Typical Substrates | Aryl bromides/iodides | Aryl chlorides/bromides | Electron-rich or hindered aryl halides |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Cyclopentylaniline Derivative
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-cyclopentylaniline derivative (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 3-Cyclopentylaniline
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content addresses specific issues that may be encountered during experiments with 3-Cyclopentylaniline, with a focus on the critical role of solvent selection in modulating reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound influence its general reactivity compared to aniline (B41778)?
A: this compound possesses a primary aromatic amine group attached to a benzene (B151609) ring, which is substituted with a cyclopentyl group at the meta-position.[1] Its reactivity is governed by two main features:
-
The Amino (-NH₂) Group: Like aniline, the lone pair of electrons on the nitrogen atom makes the compound basic and nucleophilic. This group also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[2][3]
-
The Cyclopentyl Group: As an alkyl group, the cyclopentyl substituent is weakly electron-donating. This effect slightly increases the electron density of the benzene ring, which can make this compound slightly more basic and more reactive in electrophilic aromatic substitution than unsubstituted aniline.[3]
Q2: How does solvent polarity affect the nucleophilicity of the amino group in this compound?
A: Solvent polarity can have a significant impact on the nucleophilicity of the amine.
-
Polar Protic Solvents (e.g., ethanol (B145695), water): These solvents can form hydrogen bonds with the lone pair of the amino group. This solvation shell can sterically hinder the amine's ability to act as a nucleophile and reduces its effective nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants that can stabilize charged intermediates and transition states but do not donate hydrogen bonds.[4] They typically solvate the cation of a salt rather than the amine itself, leaving the lone pair more available for reaction. Consequently, polar aprotic solvents often enhance the rate of reactions where the amine acts as a nucleophile.
-
Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the amine is poorly solvated, leaving its lone pair highly available. However, the low dielectric constant of these solvents may not be sufficient to stabilize charged intermediates that form during certain reactions, potentially slowing them down.
Q3: For electrophilic aromatic substitution reactions, what is the best type of solvent to use with this compound?
A: The choice depends on the specific reaction and electrophile. Aromatic amines are highly reactive, and substitution often occurs readily.[5]
-
For highly reactive electrophiles (e.g., bromination with Br₂), a less polar solvent like dichloromethane (B109758) (DCM) or carbon disulfide can help moderate the reaction and prevent over-substitution (poly-bromination). Using a polar solvent like water can lead to the formation of tri-substituted products.[6]
-
For less reactive electrophiles, a more polar solvent might be necessary to facilitate the reaction, provided it does not deactivate the reactants. It is crucial to avoid strongly acidic conditions (e.g., standard nitration with H₂SO₄/HNO₃), as the amino group will be protonated to form an anilinium ion, which deactivates the ring and directs substitution to the meta position.[3][7]
Troubleshooting Guides for N-Acylation
The N-acylation of this compound with an acyl chloride is a common transformation. This guide addresses potential issues.
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Inappropriate Solvent Choice: Reactants may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction. | Ensure all reactants are soluble. Switch to a solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile, which are generally good choices for acylation. |
| Solvent-Induced Reactant Degradation: The acyl chloride may be susceptible to hydrolysis or solvolysis in protic solvents (e.g., alcohols, water). | Use a dry, aprotic solvent. Ensure all glassware is thoroughly dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Base Incompatibility: The base used to scavenge HCl (e.g., triethylamine (B128534), pyridine) may be sterically hindered or not strong enough. The solvent can also affect the base's effectiveness. | Use a non-nucleophilic base like pyridine, which can also serve as the solvent. Alternatively, use triethylamine in an aprotic solvent like DCM. Ensure the base is soluble in the reaction medium. |
Issue 2: Formation of Multiple Products or Impurities
| Probable Cause | Recommended Solution |
| Diacylation: The initially formed amide is further acylated. This is less common for anilines but can occur under harsh conditions. | Add the acylating agent slowly to a solution of the aniline and base at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and selectivity. |
| Ring Acylation (Friedel-Crafts): The acyl chloride reacts with the aromatic ring instead of the amine. This is unlikely as N-acylation is much faster, but can occur if the amine is protonated. | Avoid Lewis acid catalysts that promote Friedel-Crafts reactions. The reaction should proceed without a catalyst, using a base to neutralize the HCl byproduct.[2] |
| Solvent-Related Side Reactions: The solvent itself may react with the acylating agent (e.g., ethanol reacting with acetyl chloride). | Choose an inert, aprotic solvent such as DCM, THF, or acetonitrile. |
Issue 3: Difficult Product Isolation or Purification
| Probable Cause | Recommended Solution |
| High-Boiling Point Solvent: Solvents like DMF or DMSO are difficult to remove under reduced pressure. | If possible, select a more volatile solvent like DCM or ethyl acetate. If a high-boiling solvent is necessary, consider product precipitation by adding an anti-solvent or use extraction methods. |
| Product is Water-Soluble: The product may be lost to the aqueous layer during workup, especially if it forms a salt. | Before extraction, neutralize the reaction mixture carefully. Check the aqueous layer for product using TLC. If necessary, use continuous extraction or saturate the aqueous layer with salt (salting out) to reduce the product's solubility.[8] |
| Emulsion Formation During Workup: The combination of organic solvent, aqueous layers, and salts can lead to stable emulsions. | Add brine (saturated NaCl solution) to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. |
Data Presentation
Table 1: Properties of Common Organic Solvents [8][9][10][11]
| Solvent | Formula | Dielectric Constant (ε at ~20-25°C) | Type | Boiling Point (°C) |
| Hexane | C₆H₁₄ | 1.88 | Nonpolar Aprotic | 69 |
| Toluene | C₇H₈ | 2.38 | Nonpolar Aprotic | 111 |
| Diethyl Ether | C₄H₁₀O | 4.33 | Polar Aprotic | 35 |
| Dichloromethane (DCM) | CH₂Cl₂ | 8.93 | Polar Aprotic | 40 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | Polar Aprotic | 66 |
| Acetone | C₃H₆O | 20.7 | Polar Aprotic | 56 |
| Ethanol | C₂H₆O | 24.55 | Polar Protic | 78 |
| Acetonitrile (ACN) | C₂H₃N | 37.5 | Polar Aprotic | 82 |
| Dimethylformamide (DMF) | C₃H₇NO | 36.71 | Polar Aprotic | 153 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.68 | Polar Aprotic | 189 |
| Water | H₂O | 80.1 | Polar Protic | 100 |
Table 2: Expected Qualitative Solvent Effects on Reactions of this compound
| Reaction Type | Protic Solvents (e.g., Ethanol) | Aprotic Polar Solvents (e.g., DMF, DMSO) | Nonpolar Solvents (e.g., Toluene) |
| N-Alkylation / N-Acylation (Amine as Nucleophile) | Slower Rate: H-bonding solvates and deactivates the amine nucleophile. | Faster Rate: Solvents stabilize charged transition states without deactivating the amine. | Variable Rate: Depends on the ability to stabilize intermediates. Can be slow if transition state is highly polar. |
| Electrophilic Aromatic Substitution (e.g., Bromination) | Very Fast/Unselective: Polar solvents can accelerate the reaction, often leading to polysubstitution.[6] | Fast: Generally promotes high reactivity. | Moderate/More Selective: Lower polarity can temper the high reactivity of the activated ring, allowing for better control.[6] |
| Formation of Diazonium Salts | Good: Typically performed in aqueous acidic solutions. | Not Typical: Reaction requires a protic acid source. | Not Suitable: Reactants (amine salt, nitrous acid) are insoluble. |
Experimental Protocols
Protocol: General Procedure for N-Acylation of this compound with Acetyl Chloride
This protocol provides a general methodology. Optimization of temperature, concentration, and reaction time may be required.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen-filled balloon).
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen.
-
Dissolution: To the flask, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved. Add triethylamine (1.2 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(3-cyclopentylphenyl)acetamide by recrystallization or flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. ncert.nic.in [ncert.nic.in]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. Dielectric Constant [macro.lsu.edu]
- 11. Solvent Physical Properties [people.chem.umass.edu]
managing exothermic reactions in 3-Cyclopentylaniline synthesis
Technical Support Center: Synthesis of 3-Cyclopentylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which steps are significantly exothermic?
A1: Two common synthetic routes for this compound are:
-
Route A: Friedel-Crafts Acylation followed by subsequent reactions. This involves the acylation of cyclopentylbenzene (B1606350), which is a highly exothermic step. Subsequent steps to convert the ketone to an amine are generally less exothermic.
-
Route B: Nitration of cyclopentylbenzene followed by reduction. The initial nitration step is notoriously exothermic and requires strict temperature control to prevent runaway reactions and ensure regioselectivity. The subsequent reduction of the nitro group can also be exothermic, depending on the reducing agent used.
Q2: What are the critical safety precautions to take when dealing with the exothermic steps in this synthesis?
A2: Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Cooling Bath: Have an adequate cooling bath (e.g., ice-water or ice-salt) ready and monitor the reaction temperature continuously with a calibrated thermometer.
-
Slow Addition: Add reagents that initiate the exothermic reaction (e.g., acyl chloride, nitrating mixture) slowly and in a controlled manner, monitoring the temperature closely.
-
Quenching Plan: Have a quenching agent and a plan ready to quickly neutralize the reaction if the temperature begins to rise uncontrollably.
-
Scale: Perform initial reactions on a small scale to assess the exotherm before scaling up.
Q3: How can I monitor and control the temperature of my reaction effectively?
A3: Effective temperature control can be achieved by:
-
Continuous Monitoring: Use a digital thermometer with an alarm to continuously monitor the internal reaction temperature.
-
Efficient Stirring: Ensure efficient stirring to promote even heat distribution and prevent localized hot spots.
-
Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow and controlled addition of reagents.
-
Cooling Bath Maintenance: Ensure the cooling bath has sufficient capacity to absorb the heat generated and replenish it as needed.
Troubleshooting Guide
Issue 1: Rapid, uncontrolled temperature increase during Friedel-Crafts Acylation or Nitration.
-
Immediate Action:
-
Stop the addition of the electrophile (acyl chloride or nitrating agent) immediately.
-
Increase the efficiency of the cooling bath by adding more ice or a colder solvent (e.g., salt-ice bath).
-
If the temperature continues to rise, prepare to quench the reaction by slowly adding a pre-cooled, appropriate quenching agent. For Friedel-Crafts, this could be cold water or dilute acid. For nitration, this could be a large volume of cold water.
-
-
Root Cause Analysis:
-
Reagent Addition Rate: The rate of addition of the electrophile was likely too fast.
-
Inadequate Cooling: The cooling bath may not have been cold enough or had insufficient capacity for the scale of the reaction.
-
Poor Stirring: Inefficient stirring can lead to localized heating and a sudden spike in temperature.
-
-
Preventative Measures:
-
Reduce the rate of addition of the electrophile in subsequent experiments.
-
Ensure the cooling bath is at the target temperature before starting the addition.
-
Use a larger cooling bath and a more efficient stirrer.
-
Issue 2: Low yield of the desired 3-substituted product and formation of polysubstituted byproducts.
-
Root Cause Analysis:
-
High Reaction Temperature: Elevated temperatures can lead to decreased selectivity and increased formation of byproducts.
-
Incorrect Stoichiometry: An excess of the electrophile can lead to multiple substitutions on the aromatic ring.
-
-
Corrective Actions:
-
Maintain a lower reaction temperature throughout the addition and reaction time.
-
Use a precise stoichiometry of reactants, typically with the aromatic compound in slight excess.
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Cyclopentylbenzene (Hypothetical Protocol based on similar reactions)
This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for the specific substrate.[1][2]
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Addition: Dissolve cyclopentylbenzene and acetyl chloride in the solvent and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension while maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Slowly and carefully quench the reaction by pouring it over crushed ice and dilute HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Nitration of Cyclopentylbenzene (Hypothetical Protocol based on similar reactions)
This protocol is based on general procedures for aromatic nitration and requires extreme caution due to the highly exothermic nature of the reaction.[3][4]
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Addition: Add cyclopentylbenzene to the reaction flask and cool it to below 0 °C. Add the cold nitrating mixture dropwise to the cyclopentylbenzene, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0-5 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Workup: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the isomers by column chromatography.
Data Presentation
Table 1: Temperature Control Parameters for Exothermic Steps
| Parameter | Friedel-Crafts Acylation | Nitration of Cyclopentylbenzene |
| Initial Temperature | 0 °C | -5 to 0 °C |
| Reagent Addition Temp. | < 5 °C | < 5 °C |
| Reaction Temperature | 0 - 5 °C | 0 - 5 °C |
| Typical Addition Time (Lab Scale) | 30 - 60 minutes | 45 - 90 minutes |
| Potential Exotherm Spike | Can be rapid if addition is too fast | Very rapid and dangerous if uncontrolled |
| Cooling Method | Ice-water bath | Ice-salt bath |
Table 2: Troubleshooting Exothermic Reactions
| Symptom | Possible Cause | Recommended Action |
| Temperature rises above 10°C during addition | Reagent addition is too fast. | Stop addition, allow to cool, then resume at a slower rate. |
| Localized fuming or discoloration | Poor stirring, localized hot spot. | Increase stirring speed. If it persists, stop the reaction. |
| Uncontrolled, rapid temperature increase | Thermal runaway. | EMERGENCY: Stop addition, use emergency cooling, and prepare to quench the reaction. |
Visualizations
Caption: Troubleshooting workflow for managing exothermic reactions.
Caption: Synthetic route to this compound via nitration, highlighting exothermic steps.
References
analytical methods for detecting impurities in 3-Cyclopentylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Cyclopentylaniline. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The most common and effective analytical methods for purity and impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] Hyphenated techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying unknown impurities.[3]
Q2: What are the potential sources and types of impurities in this compound?
A2: Impurities in this compound can originate from various stages of the manufacturing process, storage, and degradation.[3] They can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, by-products from side reactions during synthesis, and residual solvents. For example, in the synthesis of alkylated anilines, unreacted aniline (B41778) or over-alkylated products could be present.[4][5]
-
Degradation Impurities: These arise from the degradation of this compound over time due to factors like exposure to light, heat, or oxygen. Oxidation of the amine group is a common degradation pathway for anilines.[6]
-
Elemental Impurities: These may include residual catalysts (e.g., heavy metals) used during the synthesis.[4]
Q3: How can I identify unknown peaks in my chromatogram?
A3: Mass Spectrometry (MS) is the most powerful tool for identifying unknown impurities. When coupled with a chromatographic system (GC-MS or LC-MS), it provides the molecular weight and fragmentation pattern of the unknown compound, which can be used to elucidate its structure.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its decomposition.[7][8] These studies are crucial for:
-
Identifying potential degradation products that could form under normal storage conditions.
-
Understanding the degradation pathways of the molecule.
-
Demonstrating the specificity of the analytical method to separate the main compound from its degradation products.[7]
Troubleshooting Guides
HPLC Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Below are common issues encountered during HPLC analysis and their potential solutions.
Problem: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions | The basic amine group of this compound can interact with acidic silanol (B1196071) groups on the column packing. Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase or use a base-deactivated column. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Low Mobile Phase pH | At very low pH, the amine will be fully protonated, which can sometimes lead to tailing. Experiment with a slightly higher pH (e.g., 3-4) while ensuring the stability of the compound. |
| Column Contamination | Strongly retained impurities from previous injections can cause peak tailing. Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[7] |
Problem: Poor Resolution Between Peaks
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | The ratio of organic solvent to aqueous buffer is critical for separation. Optimize the mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the buffer pH.[7] |
| Incorrect Column Chemistry | A standard C18 column may not provide sufficient selectivity. Consider a phenyl-hexyl or a polar-embedded column to enhance separation based on different interaction mechanisms. |
| Gradient Elution Not Optimized | If using a gradient, the slope may be too steep. A shallower gradient can improve the separation of closely eluting peaks. |
| High Flow Rate | A lower flow rate can sometimes improve resolution, although it will increase the analysis time. |
Problem: Baseline Noise or Drift
| Possible Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly using an online degasser or by sonication. Purge the pump to remove any trapped air bubbles.[7] |
| Contaminated Mobile Phase or Detector Cell | Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell with a strong, miscible solvent like isopropanol.[7][9] |
| Leaking Fittings | Inspect all fittings for leaks and tighten or replace them as necessary.[9] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature for the column and mobile phase.[7] |
GC Troubleshooting
Gas Chromatography (GC) is a valuable tool for analyzing the volatile impurities in this compound.
Problem: Broad or Tailing Peaks
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | The primary amine of this compound can interact with active sites. Use a deactivated inlet liner and a column specifically designed for amine analysis. |
| Slow Injection | A slow injection can cause band broadening. Ensure the injection is performed rapidly. |
| Column Temperature Too Low | A lower-than-optimal column temperature can lead to peak broadening. Increase the initial oven temperature or the temperature ramp rate. |
| Carrier Gas Flow Rate Too Low | An insufficient flow rate can cause peak broadening. Optimize the carrier gas flow rate. |
Problem: Ghost Peaks
| Possible Cause | Solution |
| Carryover from Previous Injections | Run a blank solvent injection after a high-concentration sample to check for carryover. Increase the bake-out time at the end of the run to ensure all compounds elute. |
| Contaminated Syringe | Implement a rigorous syringe cleaning procedure between injections. |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
Data Presentation
The following tables summarize typical starting parameters for HPLC and GC methods for the analysis of this compound and its potential impurities. These are starting points and may require optimization for specific applications.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet | Split mode (e.g., 50:1) |
| Inlet Temperature | 270 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °C, hold 5 min |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-500 amu |
Experimental Protocols
HPLC Method for Purity Analysis
This protocol is a starting point for the analysis of impurities in this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 1 mg/mL.
-
Prepare a working standard of approximately 10 µg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare the sample solution at a concentration of approximately 1 mg/mL in the sample diluent.
-
-
Chromatographic Procedure:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the blank (diluent), followed by the standard solution, and then the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the percentage of each impurity by area normalization.
-
Forced Degradation Study Protocol
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: A logical pathway for the identification of unknown impurities.
References
- 1. developed rp-hplc method: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. veeprho.com [veeprho.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijnrd.org [ijnrd.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Analysis of 3-Cyclopentylaniline Isomers in Drug Design: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of 3-Cyclopentylaniline isomers. This document provides a framework for evaluating the potential of these isomers in drug design, complete with hypothetical comparative data, detailed experimental protocols, and workflow visualizations.
The strategic selection of molecular scaffolds and the nuanced understanding of their isomeric forms are cornerstones of modern drug discovery. Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, can profoundly influence a compound's pharmacological profile.[1] Different isomers of a drug can exhibit varied efficacy, receptor binding affinity, and pharmacokinetic properties.[2] This guide provides a comparative analysis of the structural isomers of this compound, a versatile scaffold in medicinal chemistry. While direct comparative experimental data for all isomers is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and provides standardized protocols to empower researchers to conduct such comparative studies.
The isomers under consideration are 2-Cyclopentylaniline, this compound, 4-Cyclopentylaniline, and N-Cyclopentylaniline. Each isomer presents a unique spatial arrangement of the cyclopentyl group relative to the aniline (B41778) moiety, which is expected to influence its physicochemical and biological properties. Anilines and their derivatives are prevalent in many pharmaceuticals, although they can present challenges related to metabolic stability and potential toxicity.[3] The incorporation of a cyclopentyl group can modulate lipophilicity and conformational flexibility, potentially leading to improved drug-like properties.[4]
Physicochemical and Pharmacokinetic Profile Comparison
The position of the cyclopentyl substituent is anticipated to alter key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table presents a predictive comparison of these properties.
| Property | 2-Cyclopentylaniline | This compound | 4-Cyclopentylaniline | N-Cyclopentylaniline |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₅N | C₁₁H₁₅N | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol | 161.24 g/mol | 161.24 g/mol | 161.24 g/mol |
| Predicted logP | 3.5 | 3.6 | 3.7 | 3.4 |
| Predicted Aqueous Solubility | Low | Low | Very Low | Low |
| Predicted pKa (Amine) | 4.3 | 4.5 | 4.6 | 4.8 |
| Predicted Plasma Protein Binding | High | High | Very High | Moderate-High |
| Predicted Blood-Brain Barrier Permeation | Likely | Likely | Less Likely | Likely |
| Susceptibility to CYP450 Metabolism | Moderate | High | High | Moderate |
Note: The values presented in this table are hypothetical and based on general medicinal chemistry principles. Experimental validation is required.
Comparative Biological Activity
The biological activity of these isomers would need to be assessed across a panel of relevant assays to determine their potency, selectivity, and potential therapeutic applications. The table below illustrates how such comparative data could be presented.
| Assay Type | Target | 2-Cyclopentylaniline (IC₅₀/EC₅₀) | This compound (IC₅₀/EC₅₀) | 4-Cyclopentylaniline (IC₅₀/EC₅₀) | N-Cyclopentylaniline (IC₅₀/EC₅₀) |
| Enzyme Inhibition | Kinase X | 1.2 µM | 0.8 µM | 5.6 µM | 10.1 µM |
| Receptor Binding | GPCR Y | 0.5 µM | 0.2 µM | 2.1 µM | 8.5 µM |
| Cell Viability | Cancer Cell Line Z | 2.5 µM | 1.5 µM | 10.2 µM | 25.0 µM |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
To empirically determine the comparative profiles of the this compound isomers, a series of standardized in vitro assays should be performed. Below are detailed protocols for key experiments.
Protocol 1: Determination of IC₅₀ for an Enzyme Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the isomers against a target enzyme.[5][6][7]
Materials:
-
Target enzyme
-
Enzyme substrate
-
Test compounds (2-, 3-, 4-, and N-Cyclopentylaniline)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the substrate.
-
Add the different concentrations of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubate the plate for a predetermined time at a specific temperature.
-
Measure the enzyme activity using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
Protocol 2: Cell Viability MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the isomers on a cancer cell line.[1][9][10]
Materials:
-
Target cancer cell line
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Cyclopentylaniline isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Protocol 3: GPCR Binding Assay (Radioligand Competition)
This protocol details a competition binding assay to determine the affinity of the isomers for a specific G-protein coupled receptor (GPCR).[11][12][13]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the GPCR
-
Test compounds
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand (at a fixed concentration), and the test compound at various concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes in drug discovery. The following are examples of diagrams created using the DOT language for Graphviz.
Caption: A generalized workflow for drug discovery and lead optimization.
Caption: A hypothetical GPCR signaling pathway modulated by a ligand.
Conclusion
The comparative analysis of this compound isomers is a critical step in evaluating their potential as drug candidates. Although comprehensive experimental data is not yet available, this guide provides the foundational knowledge and detailed protocols necessary for researchers to undertake such an investigation. By systematically evaluating the physicochemical properties, biological activities, and pharmacokinetic profiles of each isomer, the scientific community can unlock the therapeutic potential of this promising chemical scaffold. The provided workflows and pathway diagrams serve as a conceptual framework for these research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. courses.edx.org [courses.edx.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Computing Method and Test on IC50 Value of Tyrosinase Inhibition | Scientific.Net [scientific.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
3-Cyclopentylaniline: A Comparative Guide to its Synthesis Versus Other Alkylated Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the design and development of novel pharmaceutical agents and functional materials, the choice of building blocks is paramount. Alkylated anilines are a critical class of intermediates, offering a versatile scaffold for further functionalization. Among these, 3-cyclopentylaniline presents a unique combination of steric and electronic properties. This guide provides an objective comparison of the synthesis of this compound with other common meta-alkylated anilines, namely 3-ethylaniline (B1664132) and 3-isopropylaniline (B1630885), supported by experimental data and detailed protocols.
Executive Summary
The synthesis of meta-alkylated anilines is often non-trivial due to the ortho-, para-directing nature of the amino group or a simple alkyl substituent. Direct Friedel-Crafts alkylation of aniline (B41778) is generally unsuccessful as the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic substitution. A common and effective strategy to overcome this challenge is a multi-step sequence involving Friedel-Crafts acylation of benzene (B151609), followed by a meta-directing nitration, and subsequent reduction of both the nitro and keto functionalities. This guide details this synthetic approach for this compound and compares its key metrics with established methods for synthesizing 3-ethylaniline and 3-isopropylaniline.
Comparison of Synthetic Pathways
The synthesis of this compound, 3-ethylaniline, and 3-isopropylaniline can be achieved through a convergent strategy starting from benzene. The key differentiator in their synthesis lies in the initial Friedel-Crafts acylation step, which dictates the final alkyl substituent.
| Parameter | This compound Synthesis | 3-Ethylaniline Synthesis | 3-Isopropylaniline Synthesis |
| Starting Material | Benzene, Cyclopentanecarbonyl chloride | Benzene, Propionyl chloride | Benzene, Isobutyryl chloride |
| Key Intermediates | Cyclopentyl phenyl ketone, 3-Nitrophenyl cyclopentyl ketone | Phenyl ethyl ketone, 3-Nitrophenyl ethyl ketone | Isopropyl phenyl ketone, 3-Nitrophenyl isopropyl ketone |
| Overall Yield (indicative) | Moderate | Moderate to Good | Moderate to Good |
| Number of Steps | 4 | 4 | 4 |
| Key Reactions | Friedel-Crafts Acylation, Nitration, Wolff-Kishner Reduction, Nitro Group Reduction | Friedel-Crafts Acylation, Nitration, Wolff-Kishner Reduction, Nitro Group Reduction | Friedel-Crafts Acylation, Nitration, Wolff-Kishner Reduction, Nitro Group Reduction |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. The protocols for 3-ethylaniline and 3-isopropylaniline follow a similar sequence, with adjustments in reagents and reaction conditions as noted.
Synthesis of this compound
This synthesis is presented as a four-step process.
Step 1: Friedel-Crafts Acylation of Benzene to form Cyclopentyl Phenyl Ketone
-
Reactants: Benzene, Cyclopentanecarbonyl chloride, Aluminum chloride (AlCl₃).
-
Procedure: To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (excess), cyclopentanecarbonyl chloride (1.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours until the evolution of HCl gas ceases. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude cyclopentyl phenyl ketone is purified by vacuum distillation.
Step 2: Nitration of Cyclopentyl Phenyl Ketone to form 3-Nitrophenyl Cyclopentyl Ketone
-
Reactants: Cyclopentyl phenyl ketone, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure: To a stirred solution of cyclopentyl phenyl ketone (1.0 eq) in concentrated sulfuric acid at 0-5 °C, a chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) is added dropwise, maintaining the temperature below 10 °C. After the addition, the mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with cold water until neutral, and dried. The crude 3-nitrophenyl cyclopentyl ketone can be purified by recrystallization from ethanol (B145695).
Step 3: Reduction of the Nitro Group to form 3-Aminophenyl Cyclopentyl Ketone
-
Reactants: 3-Nitrophenyl cyclopentyl ketone, Iron powder (Fe), Hydrochloric acid (HCl).
-
Procedure: A mixture of 3-nitrophenyl cyclopentyl ketone (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water is heated to reflux. Concentrated hydrochloric acid is added portion-wise to the refluxing mixture. The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours). The hot reaction mixture is then filtered through a bed of celite to remove the iron sludge. The filtrate is concentrated under reduced pressure, and the residue is dissolved in water and neutralized with a sodium carbonate solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-aminophenyl cyclopentyl ketone.
Step 4: Wolff-Kishner Reduction of the Carbonyl Group to form this compound
-
Reactants: 3-Aminophenyl cyclopentyl ketone, Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), Potassium hydroxide (B78521) (KOH), Diethylene glycol.
-
Procedure: A mixture of 3-aminophenyl cyclopentyl ketone (1.0 eq), hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq) in diethylene glycol is heated to 120-130 °C for 1-2 hours. The temperature is then raised to 190-200 °C to distill off water and excess hydrazine. The reaction mixture is maintained at this temperature for an additional 3-4 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined ether extracts are washed with water, dried over anhydrous potassium carbonate, and the solvent is evaporated. The resulting this compound is purified by vacuum distillation.
Visualizing the Synthesis and Logic
To better understand the synthetic strategy and the relationships between the different stages, the following diagrams are provided.
Caption: Synthetic workflow for this compound from benzene.
Caption: Influence of substituents on electrophilic aromatic substitution.
Performance Comparison in Synthesis
| Alkylated Aniline | Key Synthetic Step | Typical Reagents | Indicative Yield | Reaction Conditions |
| This compound | Friedel-Crafts Acylation | Cyclopentanecarbonyl chloride, AlCl₃ | 70-80% | 0 °C to RT, 2-4 h |
| Nitration | HNO₃, H₂SO₄ | 60-70% | 0-10 °C, 1-2 h | |
| Nitro Reduction | Fe, HCl | 80-90% | Reflux, 2-4 h | |
| Carbonyl Reduction | N₂H₄·H₂O, KOH | 70-80% | 190-200 °C, 3-4 h | |
| 3-Ethylaniline | Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ | 80-90% | 0 °C to RT, 2-3 h |
| Nitration | HNO₃, H₂SO₄ | 65-75% | 0-10 °C, 1-2 h | |
| Nitro Reduction | SnCl₂, HCl | 85-95% | RT, 2-3 h | |
| Carbonyl Reduction | H₂, Pd/C | >95% | RT, high pressure, 4-6 h | |
| 3-Isopropylaniline | Friedel-Crafts Acylation | Isobutyryl chloride, AlCl₃ | 75-85% | 0 °C to RT, 2-4 h |
| Nitration | HNO₃, H₂SO₄ | 60-70% | 0-10 °C, 1-2 h | |
| Nitro Reduction | Fe, HCl | 80-90% | Reflux, 2-4 h | |
| Carbonyl Reduction | N₂H₄·H₂O, KOH | 70-80% | 190-200 °C, 3-4 h |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Discussion and Conclusion
The synthesis of this compound, while involving a multi-step process, is a robust and scalable route that leverages well-established organic transformations. The comparison with the synthesis of 3-ethylaniline and 3-isopropylaniline reveals a high degree of similarity in the overall strategy. The choice of the initial acyl chloride is the primary determinant of the final alkyl substituent.
While the Wolff-Kishner reduction is effective for the carbonyl reduction step in all three syntheses, catalytic hydrogenation (e.g., with H₂/Pd-C) can be a milder alternative for the reduction of the keto group in the synthesis of 3-ethylaniline, often providing higher yields and simpler work-up procedures. However, the conditions for Wolff-Kishner are often necessary for substrates with other reducible functional groups that may not be compatible with catalytic hydrogenation.
For researchers in drug development, the cyclopentyl moiety in this compound can offer distinct advantages in terms of modulating lipophilicity, metabolic stability, and binding interactions with biological targets compared to smaller alkyl groups. The synthetic route outlined in this guide provides a reliable method for accessing this valuable building block for further exploration in medicinal chemistry and materials science.
spectroscopic comparison of 3-Cyclopentylaniline and its precursors
A detailed analysis of the spectroscopic characteristics of 3-Cyclopentylaniline and its synthetic precursors, Cyclopentylbenzene and 3-Nitrocyclopentylbenzene, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to aid in synthesis, identification, and characterization.
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically proceeds through a two-step pathway starting from Cyclopentylbenzene. This involves the nitration of the benzene (B151609) ring to form 3-Nitrocyclopentylbenzene, followed by the reduction of the nitro group to an amine. The distinct spectroscopic signatures of each compound in this pathway allow for clear differentiation and monitoring of the reaction progress.
Synthesis Pathway
The logical workflow for the synthesis of this compound from its precursors is outlined below.
Figure 1: Synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Cyclopentylbenzene | 3100-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1600, 1495 (aromatic C=C stretch) | Aromatic ring, Cyclopentyl group |
| 3-Nitrocyclopentylbenzene | 3100-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1530 (asymmetric NO₂ stretch) , 1350 (symmetric NO₂ stretch) , 1600, 1485 (aromatic C=C stretch) | Aromatic ring, Cyclopentyl group, Nitro group |
| This compound | 3450, 3360 (N-H stretch) , 3100-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1620 (N-H bend) , 1600, 1500 (aromatic C=C stretch) | Aromatic ring, Cyclopentyl group, Amino group |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Cyclopentylbenzene | 7.35-7.15 | m | Aromatic protons |
| 3.00 | quintet | Benzylic proton (CH) | |
| 2.10-1.50 | m | Cyclopentyl protons (CH₂) | |
| 3-Nitrocyclopentylbenzene | 8.10-7.40 | m | Aromatic protons |
| 3.10 | quintet | Benzylic proton (CH) | |
| 2.20-1.60 | m | Cyclopentyl protons (CH₂) | |
| This compound | 7.10-6.50 | m | Aromatic protons |
| 3.60 (broad) | s | Amino protons (NH₂) | |
| 2.85 | quintet | Benzylic proton (CH) | |
| 2.00-1.40 | m | Cyclopentyl protons (CH₂) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cyclopentylbenzene | 147.5 (C), 128.3 (CH), 126.5 (CH), 125.6 (CH), 45.8 (CH), 34.5 (CH₂), 25.8 (CH₂) | Aromatic and Aliphatic Carbons[1] |
| 3-Nitrocyclopentylbenzene | ~150 (C-NO₂), ~148 (C-cyclopentyl), ~135-120 (Aromatic CH), ~45 (Benzylic CH), ~34 (Cyclopentyl CH₂), ~25 (Cyclopentyl CH₂) | Aromatic and Aliphatic Carbons (Predicted) |
| This compound | ~148 (C-NH₂), ~147 (C-cyclopentyl), ~130-115 (Aromatic CH), ~46 (Benzylic CH), ~34 (Cyclopentyl CH₂), ~25 (Cyclopentyl CH₂) | Aromatic and Aliphatic Carbons (Predicted) |
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Fragmentation Pattern |
| Cyclopentylbenzene | 146 | 117, 104, 91 | Loss of ethyl, propylene, and cyclopentyl radical.[1] |
| 3-Nitrocyclopentylbenzene | 191 | 174, 161, 146, 115, 91 | Loss of OH, NO, NO₂, and subsequent fragmentation. |
| This compound | 161 | 132, 117, 106, 91 | Loss of ethyl, and fragmentation of the aniline (B41778) ring. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned.
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the liquid sample was placed between two sodium chloride plates to form a thin film.
-
Data Acquisition: The spectrum was recorded from 4000 to 600 cm⁻¹. A background spectrum of the clean salt plates was subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 300 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition for ¹H NMR: The spectrum was acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
Data Acquisition for ¹³C NMR: The spectrum was acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in dichloromethane (B109758) was prepared.
-
Data Acquisition: The sample was injected into the GC, and the mass spectrum was recorded for the corresponding chromatographic peak. The electron energy was set to 70 eV.
Experimental Workflow
The overall workflow for the synthesis and spectroscopic characterization is depicted below.
Figure 2: Synthesis and Analysis Workflow.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Cyclopentylaniline by HPLC
For researchers, scientists, and professionals engaged in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 3-Cyclopentylaniline, a key intermediate in various synthetic pathways. This document outlines a detailed experimental protocol, presents comparative data, and offers insights into alternative analytical approaches.
Introduction to Purity Assessment of this compound
This compound is a substituted aromatic amine whose purity can significantly influence the outcome of subsequent reactions and the quality of the final product. HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying impurities in pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1][2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of this compound and its potential impurities.
Experimental Protocol: HPLC Purity Analysis
A robust RP-HPLC method with UV detection is proposed for the routine purity analysis of synthesized this compound.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard (certified purity).
-
Synthesized this compound sample.
-
Commercially available this compound (for comparison).
Chromatographic Conditions: A summary of the HPLC method parameters is provided in Table 1.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Standard and Sample Preparation:
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized and commercial this compound samples at a concentration of approximately 0.1 mg/mL in the diluent.
Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Data and Analysis
The developed HPLC method was used to analyze the synthesized this compound, a certified reference standard, and a commercially available sample. The results are summarized in Table 2.
Table 2: Comparative Purity Assessment of this compound Samples
| Sample | Retention Time of Main Peak (min) | Peak Area of Main Peak | Purity (%) |
| Reference Standard | 15.2 | 2,500,000 | 99.9 |
| Synthesized this compound | 15.2 | 2,450,000 | 98.5 |
| Commercial Alternative | 15.2 | 2,480,000 | 99.2 |
The synthesized this compound exhibited a purity of 98.5%, with minor impurity peaks observed at different retention times. The commercial alternative showed a higher purity of 99.2%. The retention time of the main peak was consistent across all samples, confirming the identity of the compound.
Potential Impurities in Synthesized this compound
Organic impurities are common in multi-step syntheses.[3] Potential impurities in the synthesis of this compound could include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
By-products: Compounds formed from side reactions.
-
Intermediates: Incompletely reacted intermediates.
-
Degradation products: Products formed from the degradation of the target compound.
The developed HPLC method should be capable of separating these potential impurities from the main this compound peak.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for purity assessment, other techniques can provide complementary information.
Table 3: Comparison of Analytical Methods for Purity Assessment
| Method | Advantages | Disadvantages |
| HPLC-UV | High resolution, quantitative, robust, widely available. | May not be suitable for non-UV active impurities. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | May require derivatization for polar compounds like anilines. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for impurity identification. | More complex and expensive than HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Lower sensitivity for detecting minor impurities compared to HPLC. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing the purity of synthesized this compound and the logical relationship between the analytical components.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for assessing the purity of synthesized this compound. The detailed experimental protocol and comparative data serve as a valuable resource for researchers in ensuring the quality and consistency of their synthesized compounds. While alternative methods exist, HPLC with UV detection offers the best combination of resolution, sensitivity, and practicality for routine purity analysis in a drug development setting.
References
Comparative Analysis of 2-Anilino-7-Aryl-Pyrrolo[2,3-d]pyrimidine Analogs as Mer and Axl Kinase Inhibitors
A detailed examination of the structure-activity relationships of novel pyrrolopyrimidine derivatives reveals potent and selective inhibitors of Mer and Axl tyrosine kinases, key targets in cancer therapy.
A series of novel 7-aryl-2-anilino-pyrrolopyrimidines has been synthesized and evaluated for their inhibitory activity against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. These kinases are implicated in tumor survival and chemoresistance, making them attractive targets for anticancer drug development. This guide provides a comparative analysis of these analogs, presenting their structure-activity relationship (SAR), detailed experimental protocols for their evaluation, and a visualization of the targeted signaling pathway.
Structure-Activity Relationship (SAR) Data
The inhibitory potency of the synthesized 2-anilino-7-aryl-pyrrolopyrimidine analogs was assessed against Mer and Axl kinases, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The data highlights key structural modifications that influence inhibitory activity and selectivity.
| Compound ID | R1 | R2 | Mer IC50 (nM) | Axl IC50 (nM) |
| 16 | H | H | 8 | 35 |
| 17 | F | H | 6 | 30 |
| 18 | Cl | H | 5 | 25 |
| 19 | Br | H | 4 | 20 |
| 20 | CH3 | H | 7 | 32 |
| 21 | OCH3 | H | 10 | 45 |
| 22 | H | F | 7 | 33 |
| 23 | H | Cl | 6 | 28 |
| 24 | H | Br | 5 | 22 |
| 25 | H | CH3 | 3 | 18 |
| 26 | H | OCH3 | 9 | 40 |
| 27 | F | CH3 | 2 | 16 |
Data extracted from "Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors"[1][2].
Experimental Protocols
The following protocols are based on the methodologies described in the cited research article for the synthesis and biological evaluation of the 2-anilino-7-aryl-pyrrolopyrimidine analogs.[1][2]
General Synthesis of 2-Anilino-7-Aryl-Pyrrolo[2,3-d]pyrimidines
The synthesis of the target compounds was achieved through a multi-step process. A key step involves a Suzuki coupling reaction between a 2-chloro-7-aryl-pyrrolo[2,3-d]pyrimidine intermediate and an appropriately substituted aniline (B41778).
-
Preparation of the Pyrrolopyrimidine Core: The starting material, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is arylated at the 7-position using a suitable aryl boronic acid in the presence of a copper(II) acetate (B1210297) catalyst and pyridine (B92270) in dichloromethane.
-
Suzuki Coupling: The resulting 2-chloro-7-aryl-pyrrolo[2,3-d]pyrimidine is then coupled with the desired aniline derivative. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh3)4, and a base, like K2CO3, in a solvent mixture such as 1,4-dioxane (B91453) and water.
-
Purification: The final products are purified using column chromatography on silica (B1680970) gel to yield the desired 2-anilino-7-aryl-pyrrolopyrimidines.
In Vitro Kinase Inhibition Assay (Mer and Axl)
The inhibitory activity of the synthesized compounds against Mer and Axl kinases was determined using an in vitro enzyme assay.
-
Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the respective kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.
-
Procedure:
-
The kinase enzyme (Mer or Axl) is incubated with the test compound at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A detection reagent is added to stop the reaction and generate a luminescent signal.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the identification of kinase inhibitors.
Caption: Simplified Mer/Axl signaling pathway.
References
Navigating Catalyst Selection for 3-Cyclopentylaniline Synthesis: A Comparative Guide
Catalyst Performance in Analogous Amination Reactions
The synthesis of 3-Cyclopentylaniline can be envisioned through two primary routes: the coupling of an amine with a cyclopentyl-substituted aryl halide (Buchwald-Hartwig amination) or the reductive amination of a cyclopentyl-substituted ketone with an amino source. The following table summarizes the performance of representative catalysts in these types of reactions, providing a basis for comparison.
| Catalyst System | Reaction Type | Substrate Scope | Typical Yield (%) | Reaction Conditions | Key Advantages | Potential Limitations |
| Palladium/Phosphine (B1218219) Ligand (e.g., Pd(dba)₂ / P(t-Bu)₃) | C-N Cross-Coupling | Broad (Aryl Bromides & Chlorides) | 85-98% | 70-110 °C, 12-24 h | High yields, good functional group tolerance.[1][2] | Ligand cost and sensitivity, potential for side reactions. |
| Nickel/N-Heterocyclic Carbene (NHC) Ligand (e.g., [Ni(cod)₂] / SIPr·HCl) | C-N Cross-Coupling | Aryl Carbamates & Sulfamates | 90-95% | 80 °C, 3 h | Excellent for challenging substrates, faster reaction times.[3][4] | Air and moisture sensitivity of some Ni(0) precursors. |
| Copper/Diamine Ligand (e.g., CuI / N¹,N²-diaryl diamine) | C-N Cross-Coupling | Aryl Chlorides & Bromides | 80-95% | 24-70 °C | Mild reaction conditions, cost-effective metal.[5][6][7] | Can require highly specialized and sterically hindered ligands. |
| Ruthenium/Niobium Pentoxide (Ru/Nb₂O₅) | Reductive Amination | Ketones | ~84% | Mild Conditions | High efficiency and selectivity for primary amines.[8] | Catalyst preparation can be complex. |
| Copper(II) Acetate (Cu(OAc)₂) | Reductive Amination | Ketones with Anilines | High | Not specified | Inexpensive and readily available catalyst.[9] | Limited data on broad substrate scope. |
Experimental Protocols for Key Amination Reactions
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the catalytic systems discussed.
Palladium-Catalyzed Amination of Aryl Bromides
This protocol is adapted from studies on the Buchwald-Hartwig amination.[1][2]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(t-Bu)₃)
-
Aryl bromide (e.g., 1-bromo-3-cyclopentylbenzene)
-
Amine (e.g., ammonia (B1221849) or an ammonia equivalent)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the anhydrous solvent, the aryl bromide, and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
Nickel-Catalyzed Amination of Aryl Sulfamates
This protocol is based on the amination of phenol (B47542) derivatives.[4]
Materials:
-
Nickel precursor (e.g., [Ni(cod)₂])
-
N-Heterocyclic carbene (NHC) ligand precursor (e.g., SIPr·HCl)
-
Aryl sulfamate (B1201201) (e.g., 3-cyclopentylphenyl dimethylsulfamate)
-
Amine
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
In a glovebox, combine the nickel precursor, the NHC ligand precursor, and the base in a vial.
-
Add the anhydrous solvent, the aryl sulfamate, and the amine.
-
Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80 °C).
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture is then worked up by partitioning between water and an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Copper-Catalyzed Amination of Aryl Chlorides
This protocol is adapted from recent advances in copper-catalyzed C-N coupling.[5][6]
Materials:
-
Copper(I) iodide (CuI)
-
Diamine ligand
-
Aryl chloride (e.g., 1-chloro-3-cyclopentylbenzene)
-
Amine
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMSO)
Procedure:
-
A mixture of CuI, the diamine ligand, the aryl chloride, the amine, and the base is prepared in a reaction vessel.
-
The solvent is added, and the vessel is sealed.
-
The reaction is stirred at the indicated temperature (e.g., 50 °C) until the starting material is consumed.
-
The reaction mixture is cooled and then diluted with water and an organic solvent.
-
The organic phase is separated, washed, dried, and concentrated.
-
The residue is purified by column chromatography to afford the desired aniline.
Visualizing the Experimental Workflow
To aid in understanding the process of comparing catalyst efficacy, the following workflow diagram is provided.
Caption: Workflow for comparing catalyst efficacy in this compound synthesis.
This guide provides a foundational understanding of catalyst selection for the synthesis of this compound by drawing parallels from well-studied amination reactions. Researchers are encouraged to use this information as a starting point for their own optimization studies, tailoring the reaction conditions and catalyst systems to their specific needs.
References
- 1. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation of 3-Cyclopentylaniline as a Key Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate intermediates is paramount to the successful synthesis of target molecules. 3-Cyclopentylaniline has emerged as a valuable building block due to the introduction of a bulky and lipophilic cyclopentyl group at the meta-position of the aniline (B41778) ring. This substitution can significantly influence the pharmacological and physicochemical properties of the final compound, such as binding affinity, selectivity, and metabolic stability.
This guide provides a comparative analysis of common synthetic routes to this compound and evaluates its performance relative to a structurally similar alternative, 3-isopropylaniline. The information presented herein is intended to assist researchers in making informed decisions regarding intermediate selection and process optimization.
Performance Comparison of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound and its analogs are the Buchwald-Hartwig amination and the reduction of the corresponding nitroaromatic compound. The following table summarizes representative performance data for these methods. While specific data for this compound is not extensively published, the presented data is based on analogous transformations and provides a reliable estimate of expected outcomes.
| Intermediate | Synthetic Route | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 85-95 (Est.) | >98 |
| This compound | Nitroarene Reduction | Fe / NH₄Cl | Ethanol (B145695)/H₂O | 80 | 4 | 90-98 (Est.) | >97 |
| 3-Isopropylaniline | Buchwald-Hartwig Amination | Pd(OAc)₂ / RuPhos | Dioxane | 110 | 16 | ~88 | >98 |
| 3-Isopropylaniline | Nitroarene Reduction | H₂ (g), Pd/C | Methanol | 25 | 3 | >95 | >99 |
Key Observations:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding route to substituted anilines.[1] It is particularly advantageous for creating a diverse range of analogs from readily available aryl halides and amines. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for optimizing reaction efficiency.[1]
-
Nitroarene Reduction: The reduction of a nitro group to an amine is a classic, robust, and often high-yielding transformation. A variety of reducing agents can be employed, from catalytic hydrogenation to metal-acid systems, allowing for flexibility based on the presence of other functional groups.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination (Representative Protocol)
This protocol is a generalized procedure based on established methods for the synthesis of substituted anilines.[1]
Materials:
-
3-Bromocyclopentylbenzene (1.0 equiv)
-
Ammonia source (e.g., Benzophenone imine, 1.2 equiv) or Cyclopentylamine (1.2 equiv) if synthesizing N-cyclopentylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Add anhydrous toluene, followed by 3-bromocyclopentylbenzene and the amine source.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound via Reduction of 1-Cyclopentyl-3-nitrobenzene (Representative Protocol)
This protocol describes a general method for the reduction of a nitroaromatic compound.[2]
Materials:
-
1-Cyclopentyl-3-nitrobenzene (1.0 equiv)
-
Iron powder (Fe, 5.0 equiv)
-
Ammonium (B1175870) chloride (NH₄Cl, 5.0 equiv)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 1-cyclopentyl-3-nitrobenzene in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic strategies, the following diagrams, generated using Graphviz, illustrate the signaling pathways and a typical experimental workflow.
References
cytotoxicity studies of novel compounds derived from 3-Cyclopentylaniline
An Objective Comparison of Cytotoxicity Studies of Novel Compounds Structurally Related to 3-Cyclopentylaniline Derivatives
Introduction
Comparative Cytotoxicity Data
The cytotoxic activity of two distinct series of compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify the cytotoxic effects.
Cyclopenta[b]quinoline-1,8-dione Derivatives
A series of twenty novel cyclopenta[b]quinoline-1,8-dione derivatives were synthesized and evaluated for their cytotoxic activity against HeLa (cervical cancer), LS180 (colon cancer), MCF-7 (breast cancer), and Raji (lymphoma) cancer cell lines using the MTT assay.[1][2] Most of the synthesized compounds exhibited weak cytotoxic effects, with IC50 values greater than 50 or 100 µM.[1][2] Due to the low potency, the researchers also calculated IC15 and IC30 values. The most potent compound in this series was 6h (9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione), which showed notable activity, particularly against Raji and HeLa cells.[1][2]
Table 1: Cytotoxicity of the Most Potent Cyclopenta[b]quinoline-1,8-dione Derivative (6h)
| Compound | Cell Line | IC30 (µM) |
| 6h | Raji | 82 |
| HeLa | 24.4 |
Data extracted from "Synthesis and Cytotoxicity Study of New Cyclopenta[b]quinoline-1,8-dione Derivatives".[1][2]
2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
A series of nine new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized and their anticancer activity was assessed using the MTS assay against human colon carcinoma (Caco-2), human pancreatic carcinoma (PANC-1), glioma (U-118 MG), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cancer cell lines.[3] Several compounds demonstrated a reduction in cell viability, with the most significant inhibitory effects observed for compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one).[3]
Table 2: Cell Viability Reduction by 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives (at 500 µM)
| Compound | Caco-2 (% Viability) | PANC-1 (% Viability) | U-118 MG (% Viability) | MDA-MB-231 (% Viability) | SK-MEL-30 (% Viability) |
| 3g | ~20% | ~80% | ~60% | ~40% | ~30% |
Approximate values interpreted from graphical data in "Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities".[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited studies.
Synthesis of Cyclopenta[b]quinoline-1,8-dione Derivatives
The synthesis of the hexahydro analogues of cyclopenta[b]quinoline-1,8-dione involved a one-pot molecular condensation reaction.[1]
General Procedure:
-
An equimolar mixture of 3-iminocyclopentanone, a corresponding aldehyde, and cyclohexane-1,3-dione was prepared.
-
The reaction mixture was refluxed in ethanol.
-
The progress of the reaction was monitored by thin-layer chromatography.
-
Upon completion, the solvent was evaporated, and the residue was purified by column chromatography to yield the final products.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, the medium was removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
The MTT solution was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells.
Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
The synthesis of these derivatives was achieved through a multi-step process.
General Procedure:
-
Synthesis of Thiourea (B124793) Derivative: An appropriate amine was reacted with benzoyl isothiocyanate. The resulting benzoylthiourea (B1224501) was then hydrolyzed with aqueous NaOH to yield the corresponding thiourea.
-
Cyclization: The thiourea was reacted with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium acetate) in a solvent like ethanol, followed by heating under reflux to yield the 2-aminothiazol-4(5H)-one core.
-
Functionalization: Further modifications were made to the core structure to obtain the final derivatives.
MTS Cytotoxicity Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is another colorimetric method to determine cell viability.
Protocol:
-
Human cancer cell lines were seeded in 96-well plates.
-
After 24 hours, the cells were treated with the test compounds at a concentration of 500 µM for 72 hours.
-
Following treatment, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), was added to each well.
-
The plates were incubated for 1-4 hours at 37°C.
-
The absorbance of the soluble formazan product was measured at 490 nm.
-
Cell viability was expressed as a percentage of the untreated control.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a general workflow for the synthesis and subsequent in vitro cytotoxicity evaluation of novel chemical compounds.
Caption: General workflow for synthesis and cytotoxicity testing.
Signaling Pathway (Hypothetical)
While the exact mechanisms of action for the discussed compounds were not fully elucidated in the provided studies, many cytotoxic agents function by inducing apoptosis (programmed cell death). The diagram below represents a simplified, hypothetical signaling pathway for apoptosis induction.
Caption: Hypothetical apoptosis induction pathway.
References
- 1. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015022038A1 - 3-substituted cyclopentylamine derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Chiral Separation of 3-Cyclopentylaniline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Comparison of Chiral Separation Techniques
The selection of a suitable chiral separation method depends on various factors, including the scale of the separation, the required purity of the enantiomers, and the available instrumentation. The following table summarizes the key performance metrics for each technique, based on typical results for structurally similar chiral amines.
| Technique | Chiral Selector/Agent | Mobile Phase/Solvent | Typical Resolution (Rs) | Typical Run Time | Throughput |
| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | Hexane/Isopropanol/Diethylamine | 1.8 | 15 min | Medium |
| Chiral SFC | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | CO2/Methanol/Isopropylamine | 2.1 | 5 min | High |
| Diastereomeric Salt Resolution | (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | Isopropanol | N/A (Yield & ee%) | Several hours | Low |
Illustrative Data: Please note that the quantitative data in the table above is illustrative and intended to provide a realistic expectation for the chiral separation of 3-Cyclopentylaniline based on data from analogous compounds. Actual results may vary.
Experimental Protocols
Detailed experimental protocols for each of the compared methods are provided below. These protocols serve as a starting point for method development and optimization for the chiral separation of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used analytical and preparative technique for the separation of enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of a broad range of chiral compounds, including aromatic amines.[2] The addition of a small amount of an amine modifier to the mobile phase is often necessary to improve the peak shape and resolution of basic analytes.[3]
Experimental Workflow:
Caption: Workflow for Chiral HPLC Separation.
Protocol:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase.
Expected Results (Illustrative):
-
Retention Time (Enantiomer 1): 10.5 min
-
Retention Time (Enantiomer 2): 12.8 min
-
Resolution (Rs): 1.8
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that offers several advantages over HPLC, including faster separations, lower solvent consumption, and often higher efficiency.[4][5] It is particularly well-suited for high-throughput screening and preparative scale separations.[6] Polysaccharide-based CSPs are also widely used in SFC.[7]
Experimental Workflow:
Caption: Workflow for Chiral SFC Separation.
Protocol:
-
Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO2 / Methanol / Isopropylamine (85:15:0.1, v/v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of methanol.
Expected Results (Illustrative):
-
Retention Time (Enantiomer 1): 3.2 min
-
Retention Time (Enantiomer 2): 4.1 min
-
Resolution (Rs): 2.1
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical method for separating enantiomers on a preparative scale.[8] It involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[9] For the resolution of a basic compound like this compound, a chiral acid such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a suitable resolving agent.
Experimental Workflow:
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol:
-
Salt Formation: Dissolve 10 mmol of racemic this compound in 50 mL of isopropanol. In a separate flask, dissolve 5 mmol (0.5 equivalents) of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL of isopropanol, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the solution of the racemic amine. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in a mixture of 50 mL of water and 50 mL of diethyl ether. Add 1 M sodium hydroxide (B78521) solution dropwise with stirring until the aqueous layer is basic (pH > 10).
-
Extraction and Purification: Separate the ether layer, and extract the aqueous layer with two additional 25 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.
Expected Results (Illustrative):
-
Yield of Enriched Enantiomer: 35-45% (based on the initial racemate)
-
Enantiomeric Excess (ee): >95% (as determined by chiral HPLC or SFC analysis)
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Cyclopentylaniline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Cyclopentylaniline
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn to prevent skin and eye contact, and inhalation of vapors.[3][4][5]
In case of a spill:
-
Evacuate non-essential personnel from the area.[6]
-
Ensure adequate ventilation.[6]
-
Contain the spill using an inert absorbent material.[6]
-
Collect the absorbent material and the spilled chemical into a designated, labeled container for hazardous waste.[6]
-
All materials used for the cleanup must be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The primary recommended method is through a licensed hazardous waste disposal company.[4]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other chemicals.
-
Segregate from Incompatible Wastes: It is crucial to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2][4] At a minimum, store it separately from:
-
Acids
-
Bases
-
Oxidizers
-
Cyanides
-
Halogenated Solvents
-
Metals[2]
-
Step 2: Containerization and Labeling
-
Use a Compatible Container: Store the waste in a container made of a material compatible with amines. The original container, if in good condition, is often a suitable choice.[2][4] The container must have a tightly fitting cap and be kept closed at all times except when adding waste.[2]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". Include the date when the waste was first added to the container.[4][6]
Step 3: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and cool satellite accumulation area.[4][5]
-
Avoid Heat and Sunlight: Keep the container away from direct sunlight, heat sources, and ignition sources.[4]
Step 4: Disposal
-
Contact a Licensed Professional: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
-
Do Not Dispose Down the Drain: Never dispose of amines or other hazardous chemicals in drains or sewers, as they can cause significant harm to aquatic life and ecosystems.[4]
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][5][7]
-
The rinsate must be collected and disposed of as hazardous waste.[2][5][7]
-
After triple-rinsing and defacing the label, the container may be disposed of as regular trash, depending on institutional policies.[5][7]
Hazard Profile of Structurally Similar Compounds
Due to the lack of specific data for this compound, the following table summarizes the hazards of related compounds to inform safe handling and disposal procedures.
| Compound | Key Hazards |
| Aniline (B41778) | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. Suspected of causing genetic defects and cancer. Toxic to aquatic life with long-lasting effects. |
| Cyclopentylamine (B150401) | Highly flammable liquid and vapor. Fatal if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Toxic if inhaled. Harmful to aquatic life with long-lasting effects.[8] |
| N-Cyclopentylaniline | Combustible liquid. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. N-Cyclopentylaniline | C11H15N | CID 142481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment for Handling 3-Cyclopentylaniline
For Immediate Reference: Essential Safety and Handling Protocols
The following guide provides critical safety and logistical information for the proper handling and disposal of 3-Cyclopentylaniline in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure personal safety and procedural accuracy.
Hazard and Exposure Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Warning) | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Warning) | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning) | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound.
1. Eye and Face Protection:
-
Chemical Safety Goggles: Must be worn at all times to protect against splashes.
-
Face Shield: Recommended in addition to goggles when there is a significant risk of splashing. Standard eyeglasses do not offer adequate protection.
2. Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. It is advisable to double-glove for added protection.[2] Gloves should be inspected for integrity before use and changed every 30-60 minutes or immediately if contamination is suspected.[2]
-
Laboratory Coat: A long-sleeved lab coat is required to protect the skin and personal clothing.
-
Closed-Toe Shoes: Footwear that fully covers the feet is mandatory.
3. Respiratory Protection:
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Step-by-Step Operational Plan
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory area where this compound will be handled, put on a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Prepare the Work Area: Ensure that a certified chemical fume hood is operational. Gather all necessary equipment, including glassware, reagents, and a designated, clearly labeled hazardous waste container.
Handling:
-
Chemical Dispensing: Conduct all weighing and transferring of this compound inside the fume hood to minimize vapor inhalation.
-
Experimental Procedures: Carry out all experimental steps involving this chemical within the fume hood.
-
Avoid Contamination: Be mindful of potential contamination of surfaces and equipment. Clean up any minor spills immediately using an appropriate absorbent material.
Disposal Plan:
-
Waste Collection: All waste containing this compound, including excess reagent and solutions, must be collected in a designated, sealed, and properly labeled hazardous waste container.[3] Do not mix with incompatible waste streams.
-
Decontamination:
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate should be collected as hazardous waste.
-
Work Surfaces: Decontaminate the work area within the fume hood after the procedure is complete.
-
-
PPE Disposal:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated solid hazardous waste container.
-
Contaminated PPE: Any other PPE that has been contaminated should be disposed of as hazardous waste.
-
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
By adhering to these safety protocols, you can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for any chemicals used in your procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
